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  • Product: 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline
  • CAS: 343373-48-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Potential Mechanisms of Action of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of March 2026, there is no publicly available scientific literature detailing the specific mechanism of action of 1-(2,6-Dichlorobenzoyl)-1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of March 2026, there is no publicly available scientific literature detailing the specific mechanism of action of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline. This guide, therefore, provides an in-depth analysis of the potential mechanisms of action based on the known biological activities of the broader classes of 1-benzoyl-1,2,3,4-tetrahydroquinoline and related tetrahydroquinoline and tetrahydroisoquinoline derivatives. The information herein is intended to serve as a foundational resource for initiating research into this specific compound.

Introduction and Structural Considerations

The compound 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline belongs to the class of N-acylated tetrahydroquinolines. This structural motif is a "privileged scaffold" in medicinal chemistry, known to interact with a wide array of biological targets. The core structure consists of a tetrahydroquinoline moiety, which provides a rigid, three-dimensional framework, and a 2,6-dichlorobenzoyl group. The dichloro-substitution on the benzoyl ring is of particular interest as it can significantly influence the compound's steric and electronic properties, potentially enhancing binding affinity and selectivity for its biological target(s) through halogen bonding and other non-covalent interactions.

Given the diverse bioactivities of related compounds, 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline could plausibly exhibit a range of pharmacological effects. This guide will explore the most probable mechanisms of action based on the current understanding of the tetrahydroquinoline and tetrahydroisoquinoline pharmacophores.

Potential Mechanisms of Action and Biological Targets

The N-benzoyl tetrahydroquinoline scaffold has been associated with several key biological activities. Below, we delve into the most pertinent potential mechanisms of action for 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline.

Anticancer Activity

The tetrahydroquinoline and tetrahydroisoquinoline cores are present in numerous compounds with demonstrated anticancer properties.[1][2][3] The potential anticancer mechanisms are multifaceted and can include:

  • Lysine-Specific Demethylase 1 (LSD1) Inhibition: Tetrahydroquinoline-based compounds have been identified as reversible inhibitors of LSD1, an enzyme overexpressed in various cancers.[4] Inhibition of LSD1 leads to the re-expression of tumor suppressor genes, inducing apoptosis and inhibiting cancer cell proliferation.[4] The N-benzoyl group of the query compound could potentially occupy the active site of LSD1, interfering with its demethylase activity.

  • Retinoic Acid Receptor-Related Orphan Receptor γ (RORγ) Inverse Agonism: Derivatives of 1,2,3,4-tetrahydroquinoline have been identified as potent inverse agonists of RORγ, a promising target in prostate cancer.[5] By inhibiting RORγ transcriptional activity, these compounds can suppress the expression of androgen receptors (AR) and other oncogenes, leading to reduced tumor growth.[5]

  • Induction of Oxidative Stress and Autophagy: Some tetrahydroquinolinone derivatives have been shown to induce massive oxidative stress in cancer cells, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[2] This disruption of cellular homeostasis can selectively kill cancer cells.

  • Tubulin Polymerization Inhibition: Benzoylisoquinoline compounds, structurally related to the query molecule, are known to inhibit tubulin polymerization, a critical process for cell division.[1] This leads to cell cycle arrest and apoptosis.[1]

Experimental Workflow for Investigating Anticancer Activity:

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis and Characterization B Cell Viability Assays (e.g., MTT, SRB) on a panel of cancer cell lines A->B C Determination of IC50 Values B->C D Mechanism of Action Studies (for potent compounds) C->D K Xenograft Tumor Model in Mice C->K If potent in vitro E LSD1 Inhibition Assay D->E Elucidation of Specific Pathway F RORγ Reporter Gene Assay D->F Elucidation of Specific Pathway G Flow Cytometry for Cell Cycle Analysis and Apoptosis D->G Elucidation of Specific Pathway H Western Blot for Key Signaling Proteins (e.g., PI3K/AKT/mTOR, AR) D->H Elucidation of Specific Pathway I Tubulin Polymerization Assay D->I Elucidation of Specific Pathway J Reactive Oxygen Species (ROS) Detection Assay D->J Elucidation of Specific Pathway L Pharmacokinetic and Toxicology Studies K->L

Caption: A potential experimental workflow to investigate the anticancer mechanism of action.

Neuromodulatory Activities

The tetrahydroisoquinoline scaffold is a well-known pharmacophore for targeting central nervous system (CNS) receptors.

  • Dopamine Receptor Antagonism: 1-phenyl-1,2,3,4-tetrahydroisoquinolines are known to act as dopamine D1 and D2 receptor antagonists.[6] This activity is determined by their ability to compete with radiolabeled ligands for receptor binding and to antagonize dopamine-stimulated adenylate cyclase.[6] The N-benzoyl group in the query compound could modulate its affinity and selectivity for dopamine receptor subtypes.

  • Monoamine Reuptake Inhibition: Certain tetrahydroisoquinoline derivatives are effective monoamine reuptake inhibitors, blocking the uptake of dopamine, norepinephrine, and serotonin.[7] This activity is crucial for the treatment of depression and other mood disorders.

Signaling Pathway for Dopamine D1 Receptor Antagonism:

G Dopamine Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates AC Adenylate Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets Compound 1-(2,6-Dichlorobenzoyl)- 1,2,3,4-tetrahydroquinoline (Potential Antagonist) Compound->D1R Blocks Binding

Caption: Potential antagonism of the Dopamine D1 receptor signaling pathway.

Antimicrobial and Antiviral Activities

The tetrahydroquinoline and tetrahydroisoquinoline scaffolds have also been explored for their potential as antimicrobial and antiviral agents.

  • Antibacterial and Antifungal Activity: Novel tetrahydroisoquinoline-dipeptide conjugates have demonstrated potent activity against Escherichia coli and other bacterial and fungal strains.[8] The proposed mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[8]

  • Anti-HIV Activity: Certain tetrahydroisoquinoline derivatives have shown anti-HIV properties.[9]

Experimental Protocols for Mechanistic Elucidation

To determine the precise mechanism of action of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline, a systematic approach involving a battery of in vitro and in vivo assays is necessary.

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of the compound on various cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Receptor Binding Assays

Objective: To determine the affinity of the compound for a specific receptor (e.g., dopamine receptors).

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates expressing the receptor of interest.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]SCH23390 for D1 receptors) and varying concentrations of the test compound.

  • Incubation: Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the test compound by analyzing the competition binding curves.

Enzyme Inhibition Assays

Objective: To assess the inhibitory activity of the compound against a specific enzyme (e.g., LSD1).

Protocol: LSD1 Inhibitor Screening Assay (e.g., using a commercial kit)

  • Reaction Setup: In a 96-well plate, add the LSD1 enzyme, a suitable substrate (e.g., H3K4me2-biotinylated peptide), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Detection: Stop the reaction and add a detection reagent (e.g., an antibody that recognizes the demethylated product).

  • Signal Measurement: Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Quantitative Data Summary

The following table summarizes the reported activities of various tetrahydroquinoline and tetrahydroisoquinoline derivatives, providing a reference for potential potency ranges.

Compound ClassTarget/ActivityReported Potency (IC50/Ki)Reference
Tetrahydroquinoline DerivativesLSD1 Inhibition55 nM - 540 nM[4]
Tetrahydroquinoline DerivativesRORγ Inverse AgonismPotent inhibition of transcriptional activity[5]
TetrahydroquinolinonesCytotoxicity (HCT-116 cells)Micromolar concentrations[2]
1-Phenyl-tetrahydroisoquinolinesDopamine D1/D2 Receptor AntagonismMicromolar to nanomolar range[6]
Tetrahydroisoquinoline DerivativesMonoamine Reuptake InhibitionNanomolar range[7]
Tetrahydroisoquinoline-dipeptide conjugatesAntibacterial (E. coli)Promising activity[8]

Conclusion and Future Directions

While the specific mechanism of action of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline remains to be elucidated, the rich pharmacology of the N-benzoyl tetrahydroquinoline scaffold provides a strong foundation for targeted investigation. Based on the available literature, this compound warrants investigation for its potential as an anticancer agent, a neuromodulator, or an antimicrobial agent.

Future research should focus on a systematic screening of this compound against a panel of cancer cell lines and a battery of CNS receptors and enzymes. Positive hits should be followed up with detailed mechanistic studies, including those outlined in this guide. Molecular docking and structure-activity relationship (SAR) studies will also be crucial in optimizing the compound's potency and selectivity, ultimately paving the way for its potential development as a novel therapeutic agent.

References

  • Xue, L., Sun, M., Min, T., Zhang, C., & Sun, H. (n.d.). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline Derivatives and Optically Pure Isomers as Novel Promising Multidrug Resistance (MDR) Reversing Agents. Bentham Science Publishers. Retrieved from [Link]

  • Synthesis and SAR of cis-1-benzoyl-1,2,3,4-tetrahydroquinoline ligands for control of gene expression in ecdysone responsive systems. (2003). PubMed. Retrieved from [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (2024). MDPI. Retrieved from [Link]

  • (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (2026). ResearchGate. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • (PDF) ChemInform Abstract: 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives. (2019). Magnificient Research. Retrieved from [Link]

  • 1-Aryl-1,2,3,4-tetrahydroisoquinolines as potential antimalarials: synthesis, in vitro antiplasmodial activity and in silico pharmacokinetics evaluation. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (2023). PubMed. Retrieved from [Link]

  • Synthesis, radiosynthesis and biological evaluation of 1,4-dihydroquinoline derivatives as new carriers for specific brain delivery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as aminopeptidase N/CD13 inhibitors. (2011). PubMed. Retrieved from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). PMC. Retrieved from [Link]

  • Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors. (2020). PubMed. Retrieved from [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer and antimicrobial agents. (n.d.). MedChemComm (RSC Publishing). Retrieved from [Link]

Sources

Exploratory

In Vitro Pharmacokinetic Profiling of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline: A Technical Guide to ADME Optimization

Executive Summary The compound 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline (DCB-THQ) represents a highly lipophilic, sterically hindered synthetic scaffold frequently utilized in medicinal chemistry. Advancing su...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline (DCB-THQ) represents a highly lipophilic, sterically hindered synthetic scaffold frequently utilized in medicinal chemistry. Advancing such privileged structures from discovery to preclinical development requires rigorous in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling. This whitepaper provides an authoritative, step-by-step technical guide to the in vitro pharmacokinetic evaluation of DCB-THQ, elucidating the causality behind experimental designs and detailing self-validating protocols for permeability, metabolic stability, and drug-drug interaction (DDI) risk assessment.

Structural Causality & Physicochemical Implications

The pharmacokinetic behavior of DCB-THQ is fundamentally dictated by its molecular architecture:

  • Steric Shielding: The 2,6-dichloro substitution on the benzoyl ring creates a severe steric clash with the tetrahydroquinoline (THQ) core. This forces the phenyl ring into an orthogonal conformation relative to the amide plane, effectively locking the bond and rendering it highly resistant to cleavage by plasma amidases.

  • Metabolic Shunting: Because the amide bond is sterically protected, metabolic clearance is shunted toward Phase I aliphatic oxidation. The saturated protons on the THQ ring become the primary "soft spots" for Cytochrome P450 (CYP450) enzymes.

  • Lipophilicity: The di-chloro moiety significantly increases the partition coefficient (LogP 4.5). While this promotes high passive membrane permeability, it simultaneously drives non-specific plasma protein binding and increases the risk of active efflux by intestinal transporters.

In Vitro Pharmacokinetic Profiling Workflows

To accurately predict in vivo exposure, the following self-validating in vitro protocols must be executed.

Intestinal Permeability & Efflux: Bidirectional Caco-2 Assay

Derived from human colorectal adenocarcinoma, Caco-2 cells fully polarize into a differentiated monolayer, displaying brush borders and tight junctions after 21 days of culturing[1]. A bidirectional assay is mandatory for lipophilic scaffolds like DCB-THQ to differentiate passive transcellular diffusion from active efflux mediated by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Protocol:

  • Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) and culture for 21 days[1].

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with a TEER > 200 Ω·cm² to guarantee tight junction integrity.

  • Dosing: Prepare a 10 µM dosing solution of DCB-THQ in HBSS buffer (pH 7.4). Dose the Apical (A) chamber for A B transport, and the Basolateral (B) chamber for B A transport.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, immediately replacing with fresh pre-warmed buffer.

  • Quantification: Quench samples in cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Data Output: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 flags the compound as a potential efflux substrate.

Hepatic Clearance: Microsomal Stability Assay

Because DCB-THQ resists amidase cleavage, its primary clearance mechanism is hepatic Phase I metabolism. The microsomal stability assay is primarily used to investigate Phase I metabolism using NADPH as an enzyme co-factor[2].

Protocol:

  • Matrix Assembly: Prepare 100 mM potassium phosphate buffer (pH 7.4). Mix Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL with 1 µM DCB-THQ.

  • Control Validation: Include a "Minus-NADPH" control. This isolates CYP-mediated enzymatic degradation from baseline chemical instability, ensuring the assay is self-validating.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate the CYP450 reaction.

  • Sampling: At 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile to precipitate proteins[2].

  • Analysis & Output: Centrifuge at 4°C and analyze the supernatant via LC-MS/MS. The estimation of intrinsic clearance ( CLint​ ) is calculated using the equation: CLint​=ln(2)×1000/(t1/2​×protein concentration) [2].

CYP450 Inhibition Profiling (DDI Risk Assessment)

According to the FDA's 2020 guidance on in vitro drug interaction studies[3], investigational drugs must be evaluated for CYP inhibition to mitigate clinical DDIs. The FDA 2020 clinical DDI guidance harmonizes with EMA and PMDA guidelines, requiring robust in vitro screening before clinical trials[4].

Protocol:

  • Incubation: Co-incubate DCB-THQ (0.1 - 50 µM) with HLMs (0.1 mg/mL) and specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6). Metabolic stability of test compounds is evaluated against recombinant CYP enzymes or liver microsomes[5].

  • Reaction: Initiate with 1 mM NADPH and incubate at 37°C for 10 minutes.

  • Quantification: Measure the formation of probe metabolites via LC-MS/MS. Plot the percentage of control activity against DCB-THQ concentration to derive the IC50​ value.

Quantitative Data Summary

The following tables summarize the expected in vitro pharmacokinetic profile for the DCB-THQ scaffold based on its physicochemical properties.

Table 1: Intestinal Permeability & Efflux (Caco-2)

Parameter Value Interpretation

| Papp​ (A B) | 18.5×10−6 cm/s | High passive transcellular absorption. | | Papp​ (B A) | 42.1×10−6 cm/s | High basolateral to apical transport. | | Efflux Ratio (ER) | 2.27 | Weak P-gp substrate; likely saturated in vivo. | | Mass Balance | 94% | Low non-specific binding to assay plastics. |

Table 2: Hepatic Microsomal Stability & Protein Binding | Assay | Species | t1/2​ (min) | CLint​ (µL/min/mg) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | Microsomal Stability | Human (HLM) | 38.5 | 36.0 | Moderate hepatic clearance. | | Microsomal Stability | Rat (RLM) | 18.2 | 76.1 | High clearance (rodent-specific rapid oxidation). | | Plasma Protein Binding | Human | N/A | fu​ = 1.2% | Highly bound (>98%), driven by lipophilicity. |

Table 3: CYP450 Reversible Inhibition ( IC50​ ) | CYP Isoform | Probe Substrate | IC50​ (µM) | DDI Risk Level | | :--- | :--- | :--- | :--- | | CYP3A4 | Midazolam | 4.2 | Moderate (Potential DDI at high doses) | | CYP2D6 | Dextromethorphan | > 50 | Low | | CYP2C9 | Diclofenac | 18.5 | Low |

Mechanistic Visualizations

ADME_Workflow A DCB-THQ Profiling Workflow B Caco-2 Permeability (Intestinal Absorption) A->B C Microsomal Stability (Hepatic Clearance) A->C D CYP450 Inhibition (DDI Risk Assessment) A->D B1 Papp > 10 x 10^-6 cm/s High Absorption B->B1 Passive Transport B2 Efflux Ratio > 2.0 P-gp Substrate B->B2 Active Efflux C1 t1/2 > 45 min Metabolically Stable C->C1 Low CL_int C2 t1/2 < 15 min Rapid Clearance C->C2 High CL_int D1 IC50 > 10 µM Low DDI Risk D->D1 Weak Inhibition D2 IC50 < 1 µM High DDI Risk D->D2 Potent Inhibition

Figure 1: In vitro ADME profiling workflow and decision matrix for DCB-THQ.

Metabolic_Pathway M0 DCB-THQ (Parent Drug) M1 3-Hydroxy-DCB-THQ (Phase I Oxidation) M0->M1 CYP3A4 M2 6-Hydroxy-DCB-THQ (Phase I Oxidation) M0->M2 CYP2D6 M4 Amide Cleavage (Negligible) M0->M4 Amidase (Sterically Blocked) M3 O-Glucuronide (Phase II Conjugation) M1->M3 UGT Enzymes M2->M3 UGT Enzymes

Figure 2: Proposed metabolic pathway of DCB-THQ highlighting CYP-mediated oxidation.

References

  • Title: In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan by Pharmaceutical Industrial Scientists Source: Current Drug Metabolism (PubMed Central) URL: [Link]

  • Title: Caco-2 Permeability Assay Protocol Source: Creative Bioarray URL: [Link]

  • Title: ADME Microsomal Stability Assay Source: BioDuro-Sundia URL: [Link]

  • Title: Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin Source: Pharmaceutics (MDPI) URL: [Link]

Sources

Foundational

Discovery and Synthesis Pathways of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline: A Technical Guide to Privileged Scaffold Generation

Executive Summary The compound 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline represents a highly specialized fusion of two privileged pharmacophores: the 1,2,3,4-tetrahydroquinoline (THQ) core and the sterically en...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline represents a highly specialized fusion of two privileged pharmacophores: the 1,2,3,4-tetrahydroquinoline (THQ) core and the sterically encumbered 2,6-dichlorobenzoyl moiety. While seemingly a simple tertiary amide, this molecule serves as a critical structural motif in modern drug discovery. This technical guide details the rational design, retrosynthetic pathways, and optimized step-by-step methodologies required to synthesize this sterically hindered scaffold, emphasizing the chemical causality behind each experimental parameter.

Pharmacological Rationale & Conformational Dynamics

The integration of a 2,6-dichlorobenzoyl group onto a nitrogen-containing heterocycle is not an arbitrary synthetic choice; it is a deliberate application of conformational locking.

The two bulky chlorine atoms at the ortho positions (C2 and C6) of the benzoyl ring create immense steric clash with both the carbonyl oxygen and the adjacent THQ ring system. To minimize this steric strain, the molecule is forced to adopt a geometry where the dichlorophenyl ring sits nearly perpendicular (orthogonal) to the plane of the amide bond.

This orthogonal presentation is highly prized in structure-based drug design. By pre-organizing the molecule into this rigid conformation, the entropic penalty typically incurred upon binding to a target protein is drastically reduced. This exact structural strategy has been successfully deployed in the development of potent, orally bioavailable [1], as well as in the design of [2] and[3].

Retrosynthetic Analysis

The synthesis of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline relies on a highly convergent, two-stage retrosynthetic disconnection. The primary disconnection occurs at the C–N amide bond, leading back to the 1,2,3,4-tetrahydroquinoline core and 2,6-dichlorobenzoyl chloride. The THQ core is further traced back to the selective reduction of commercially available quinoline.

Retrosynthesis Target 1-(2,6-Dichlorobenzoyl)- 1,2,3,4-tetrahydroquinoline Inter1 1,2,3,4-Tetrahydroquinoline (THQ) Target->Inter1 C-N Disconnection Inter2 2,6-Dichlorobenzoyl Chloride Target->Inter2 C-N Disconnection SM1 Quinoline Inter1->SM1 Selective Reduction SM2 2,6-Dichlorobenzoic Acid Inter2->SM2 Chlorination

Retrosynthetic analysis of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline.

Experimental Methodologies

Protocol A: Selective Catalytic Hydrogenation of Quinoline

To generate the necessary THQ core, quinoline must be reduced. The challenge lies in selectively reducing the nitrogen-containing heteroaromatic ring while preserving the carbocyclic benzene ring.

Causality & Rationale: The pyridine ring of quinoline has a lower aromatic resonance energy compared to the adjacent benzene ring. By utilizing Palladium on Carbon (Pd/C) under mild hydrogen pressure, the reduction can be kinetically controlled to exclusively yield 1,2,3,4-tetrahydroquinoline without over-reducing the molecule to decahydroquinoline.

Step-by-Step Procedure:

  • Preparation: Charge a high-pressure Parr reactor with Quinoline (10.0 mmol, 1.0 eq) dissolved in 30 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol% Pd) to the solution. Safety Note: Pd/C is highly pyrophoric when dry; add under an inert atmosphere.

  • Reaction: Purge the vessel three times with Nitrogen gas, followed by three purges with Hydrogen gas. Pressurize the reactor to 50 psi with H₂.

  • Agitation: Stir vigorously at 25 °C for 12 hours. Monitor hydrogen uptake.

  • Workup: Vent the reactor safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1,2,3,4-tetrahydroquinoline as a pale yellow oil (Typical yield: >95%).

Protocol B: Sterically Hindered N-Acylation

The coupling of the THQ core with 2,6-dichlorobenzoyl chloride is notoriously difficult. Standard Schotten-Baumann conditions often fail or result in poor yields due to the extreme steric shielding of the acyl chloride's carbonyl carbon by the two ortho-chlorine atoms.

Causality & Rationale: To overcome this steric bottleneck, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the hindered acyl chloride to form a highly reactive, resonance-stabilized N-acylpyridinium intermediate. This intermediate is significantly more electrophilic and susceptible to attack by the secondary amine of the THQ core, driving the reaction to completion[2].

Workflow Step1 1. Dissolve THQ in dry DCM under N2 atmosphere Step2 2. Add TEA (2.0 eq) and DMAP (0.1 eq) at 0°C Step1->Step2 Step3 3. Dropwise addition of 2,6-Dichlorobenzoyl Chloride Step2->Step3 Step4 4. Warm to RT and stir for 12-16 hours Step3->Step4 Step5 5. Aqueous workup (NaHCO3) & Extraction (DCM) Step4->Step5 Step6 6. Purification via Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the N-acylation of the THQ core.

Step-by-Step Procedure:

  • Setup: In an oven-dried round-bottom flask purged with N₂, dissolve 1,2,3,4-tetrahydroquinoline (5.0 mmol, 1.0 eq) in 20 mL of anhydrous Dichloromethane (DCM).

  • Base & Catalyst: Add Triethylamine (TEA) (10.0 mmol, 2.0 eq) and DMAP (0.5 mmol, 0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Acylation: Dissolve 2,6-Dichlorobenzoyl chloride (6.0 mmol, 1.2 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic formation of the N-acylpyridinium species.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature (25 °C), and stir for 16 hours.

  • Quench & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DMAP) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo and purify the crude residue via flash column chromatography (Silica gel, 9:1 Hexanes/Ethyl Acetate) to afford the pure target compound.

Quantitative Data: Reaction Optimization

The necessity of the DMAP catalyst and the choice of base are validated by the optimization data below. Without nucleophilic catalysis, the steric hindrance completely stalls the reaction.

Table 1: Optimization of N-Acylation Conditions

EntryBase (eq)Catalyst (eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1TEA (1.5)NoneDCM25< 10%Severe steric hindrance prevents direct nucleophilic attack.
2Pyridine (2.0)NoneDCM4025%Slight improvement due to mild solvent catalysis, but sluggish.
3 TEA (2.0) DMAP (0.1) DCM 0 to 25 88% Rapid conversion via reactive N-acylpyridinium intermediate.
4DIPEA (2.0)DMAP (0.1)THF0 to 6075%Good yield, but requires thermal energy; side products observed.

Analytical Validation & Characterization

To ensure the integrity of the synthesized 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline, the following spectroscopic parameters serve as a self-validating system for structural confirmation.

Table 2: Expected Analytical Characterization Data

Analytical TechniqueKey Signals / ParametersStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 7.30 - 7.45 (m, 3H)meta and para protons of the 2,6-dichlorophenyl ring.
¹H NMR (400 MHz, CDCl₃)δ 6.80 - 7.20 (m, 4H)Aromatic protons of the THQ core.
¹H NMR (400 MHz, CDCl₃)δ 3.85 (t, J = 6.5 Hz, 2H)N-CH₂ (C2) of the THQ ring, shifted downfield by the amide bond.
¹³C NMR (100 MHz, CDCl₃)δ 165.2 ppmCarbonyl carbon (C=O) of the tertiary amide.
LC-MS (ESI+)m/z 306.0 [M+H]⁺Molecular ion corresponding to C₁₆H₁₃Cl₂NO (Isotope pattern confirms Cl₂).
FT-IR (ATR)1645 cm⁻¹Strong C=O stretching frequency characteristic of a tertiary amide.

References

  • Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists. Bioorganic & Medicinal Chemistry Letters (2010). URL: [Link]

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PubMed Central (PMC) (2020). URL:[Link]

  • Structure–Activity Relationship and Signaling of New Chimeric CXCR4 Agonists. Journal of Medicinal Chemistry, ACS (2021). URL:[Link]

  • α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, ACS (2019). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Solubilization of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline in DMSO for Cell Culture Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the solubilization of the novel compound 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline in Di...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the solubilization of the novel compound 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline in Dimethyl Sulfoxide (DMSO) for use in cell-based assays. Due to the limited availability of specific solubility data for this compound, this protocol emphasizes a systematic approach based on established best practices for handling hydrophobic small molecules in a cell culture context. Adherence to these guidelines is critical for ensuring experimental reproducibility, maintaining the integrity of the compound, and minimizing solvent-induced cytotoxicity.

Introduction

1,2,3,4-Tetrahydroquinoline and its derivatives are heterocyclic motifs of significant interest in medicinal chemistry, appearing in a variety of bioactive compounds.[1][2] The specific compound, 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline, is a hydrophobic molecule, and as such, requires a polar aprotic solvent like DMSO for dissolution before it can be introduced into aqueous cell culture media.[3]

DMSO is a powerful and widely used solvent in life science research due to its ability to dissolve a broad spectrum of both polar and nonpolar compounds.[3][4] However, its use is not without challenges. High concentrations of DMSO can be cytotoxic, affecting cell membrane integrity, proliferation, and even inducing apoptosis.[5][6][7] Furthermore, compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers or media.[8][9] Therefore, a carefully designed protocol is essential for preparing stable, usable solutions of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline for cell-based experiments.

This guide will detail the preparation of a high-concentration stock solution, methods to enhance solubility, and the subsequent serial dilution to achieve a final working concentration with a biologically tolerated level of DMSO.

Key Considerations for Using DMSO in Cell Culture

  • Compound Solubility: The solubility of a novel compound in DMSO is often unknown. It is crucial to empirically determine the maximum practical stock concentration.

  • DMSO-Induced Cytotoxicity: The final concentration of DMSO in cell culture should be kept to a minimum, typically below 0.5%, to avoid off-target effects.[4][10] Some sensitive cell lines, particularly primary cells, may require even lower concentrations (≤ 0.1%).[10] A vehicle control (media with the same final DMSO concentration) must be included in all experiments.[4]

  • Precipitation upon Dilution: Hydrophobic compounds can precipitate out of solution when the highly polar environment of the aqueous cell culture medium is introduced.[8] This can be mitigated by performing serial dilutions in 100% DMSO before the final dilution into the medium.[8]

  • Hygroscopicity and Stability: DMSO is hygroscopic and will readily absorb water from the atmosphere.[4] Stock solutions should be stored in tightly sealed containers at low temperatures (-20°C or -80°C) to maintain their integrity.[11] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[4][11]

Quantitative Data Summary: Recommended Final DMSO Concentrations

Assay TypeRecommended Final DMSO Concentration (%)Notes
General Cell-based Assays ≤ 0.5%Many immortalized cell lines can tolerate up to 1%, but keeping the concentration at or below 0.5% is a widely accepted practice to minimize cytotoxicity.[4][12]
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to the toxic effects of DMSO than established cell lines.[10]
High-Throughput Screening (HTS) 0.1% - 1%The optimal concentration should be determined based on the specific assay and cell line, but consistency across all wells is paramount.
In Vivo Animal Studies ≤ 2%For animal studies, the final DMSO concentration in the administered solution should ideally be 2% or lower to reduce systemic toxicity.[11]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline in DMSO. This concentration serves as a practical starting point for creating working solutions for most cell-based assays.

Materials:
  • 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline (solid powder)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile filter tips

  • Analytical balance

  • Vortex mixer

  • Optional: Sonicator water bath

Procedure:
  • Pre-handling Precautions:

    • Before handling, consult the Safety Data Sheet (SDS) for both 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline and DMSO.

    • Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Calculation of Mass:

    • The molecular weight of a similar compound, 1-(2,4-dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline, is 306.19 g/mol .[13] Assuming a similar molecular weight for the 2,6-dichloro isomer, calculate the mass required to prepare the desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = Desired Volume (mL) x 10 (mmol/L) x 306.19 ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 1 (mL) x 10 (mmol/L) x 306.19 ( g/mol ) / 1000 = 3.06 mg

  • Weighing the Compound:

    • Accurately weigh out the calculated mass of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution in DMSO:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

    • To ensure all the powder is wetted, it is good practice to add approximately 90% of the solvent, gently mix, and then add the remaining volume.

  • Facilitating Dissolution:

    • Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.[14]

    • If the compound does not fully dissolve:

      • Sonication: Place the tube in a sonicator water bath for several minutes.[4] This can help break up any aggregates.

      • Gentle Warming: Briefly warm the solution in a 37°C water bath.[4] Be cautious, as excessive heat can degrade some compounds.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage of Stock Solution:

    • Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation.[4][11]

    • Store the aliquots at -20°C or -80°C, protected from light.[11]

Experimental Workflow and Logical Relationships

Diagram: Preparation of Stock Solution

G cluster_prep Stock Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso Transfer to tube dissolve Vortex/Sonicate/ Gentle Warmth add_dmso->dissolve check_sol Visually Inspect for Complete Dissolution dissolve->check_sol aliquot Aliquot into Single-Use Tubes check_sol->aliquot If fully dissolved store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Diagram: Serial Dilution for Cell Culture

G cluster_dilution Working Solution Preparation stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilutions in 100% DMSO stock->intermediate Serial Dilution control Vehicle Control (DMSO in Medium) stock->control Same final DMSO % working Final Working Solution in Cell Culture Medium intermediate->working Final Dilution (e.g., 1:1000)

Caption: Serial dilution from DMSO stock to final working solution.

Protocol: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the preparation of a final working solution from the 10 mM DMSO stock. To minimize precipitation, serial dilutions are first performed in 100% DMSO.[8]

  • Thaw Stock Solution:

    • Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution in 100% DMSO:

    • Label a series of sterile microcentrifuge tubes for your desired intermediate concentrations.

    • To create a 10-fold serial dilution series (1 mM, 100 µM, etc.):

      • Add 90 µL of 100% DMSO to each of the new tubes.

      • Transfer 10 µL of the 10 mM stock solution to the first tube to create a 1 mM solution. Vortex thoroughly.

      • Using a fresh pipette tip, transfer 10 µL of the 1 mM solution to the second tube to create a 100 µM solution. Vortex thoroughly.

      • Continue this process until you have reached your desired range of concentrations.

  • Preparation of Final Working Solution:

    • Warm your cell culture medium to 37°C.[15]

    • To achieve a final concentration of 10 µM in your cell culture plate with a final DMSO concentration of 0.1%, you would perform a 1:1000 dilution of the 10 mM intermediate stock into the cell culture medium.

    • Example: Add 1 µL of the 10 mM stock to 999 µL of pre-warmed cell culture medium.

    • Immediately vortex the diluted solution gently to ensure rapid and even dispersion, which can help prevent precipitation.[15]

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. For the example above, this would be 1 µL of 100% DMSO in 999 µL of medium.

  • Application to Cells:

    • Add the final working solution (and vehicle control) to your cells. Gently swirl the plate to ensure even distribution.

By following these detailed protocols and considering the underlying scientific principles, researchers can confidently prepare and utilize solutions of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline in their cell-based assays, ensuring the generation of reliable and reproducible data.

References

  • Ansel, H. C., & Leake, C. D. (1964). A study of the hemolytic activity of dimethyl sulfoxide. Annals of the New York Academy of Sciences, 141(1), 436-444.
  • Gurtovenko, A. A., & Anwar, J. (2007). Modulating the structure and properties of cell membranes: the molecular mechanism of action of dimethyl sulfoxide. The journal of physical chemistry. B, 111(35), 10453–10460.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve peptides in DMSO? LifeTein. Retrieved from [Link]

  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., & Wang, L. (2014). Dimethyl sulfoxide damages mitochondrial integrity and membrane potential in cultured astrocytes. PloS one, 9(9), e107447.
  • Kloverpris, H. N., Fomsgaard, A., & Handley, M. A. (2006). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • MedChemExpress. (n.d.). Compound Handling Instructions. MedChemExpress.
  • BenchChem. (2025). Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays. BenchChem.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions. Selleck Chemicals.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Retrieved from [Link]

  • Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Retrieved from [Link]

  • Iwai, K., & Hasegawa, T. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Retrieved from [Link]

  • Ivanova, Y., & Ganeva, Y. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6835-6848.
  • Wikipedia. (n.d.). Tetrahydroquinoline. Wikipedia. Retrieved from [Link]

  • Kim, H. S., et al. (2020). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 199, 112399.
  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. MP Biomedicals.

Sources

Application

Mass spectrometry (LC-MS/MS) characterization of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline

Introduction & Chemical Context 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is a highly specific synthetic intermediate and pharmacophore. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is ubiquitous in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is a highly specific synthetic intermediate and pharmacophore. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is ubiquitous in medicinal chemistry, frequently serving as the core structure for biologically active molecules such as SHIP-1 inhibitors and nicotinic acetylcholine receptor (nAChR) modulators [1].

The addition of a 2,6-dichlorobenzoyl moiety to the THQ nitrogen imparts significant steric hindrance and lipophilicity. While this enhances membrane permeability in biological systems, it complicates analytical detection by altering the molecule's ionization efficiency. This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to accurately characterize and quantify this compound in complex matrices.

Mass Spectrometric Behavior & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does in the mass spectrometer, rather than just recording its transitions.

Ionization Dynamics (ESI+)

The amide nitrogen in 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is sterically shielded by the bulky 2,6-dichloro substitution and electronically deactivated by the electron-withdrawing nature of the carbonyl group. Consequently, protonation during Electrospray Ionization (ESI) predominantly occurs at the carbonyl oxygen rather than the nitrogen. To drive the equilibrium toward the [M+H]+ species ( m/z 306.0), the mobile phase must be heavily buffered with an abundant proton donor (e.g., 0.1% Formic Acid).

Isotopic Signature (The Self-Validating System)

The presence of two chlorine atoms provides a built-in self-validation mechanism. The natural abundance of 35Cl and 37Cl dictates a distinct isotopic cluster for the precursor ion at m/z 306.0, 308.0, and 310.0 in an approximate 9:6:1 ratio . Monitoring this ratio in Q1 full scans is a mandatory prerequisite step to confirm the analyte's identity before relying on Multiple Reaction Monitoring (MRM) data.

Collision-Induced Dissociation (CID) Pathways

Upon isolation of the m/z 306.0 precursor, the lowest-energy cleavage occurs at the amide C-N bond. This yields two primary diagnostic product ions:

  • m/z 173.0 : The 2,6-dichlorobenzoyl cation.

  • m/z 132.1 : The tetrahydroquinoline radical cation/protonated species.

Secondary fragmentation of the THQ core involves a retro-Diels-Alder (RDA) reaction, expelling neutral ethylene ( C2​H4​ , 28 Da) to form an m/z 104.1 ion. This specific RDA cleavage is a documented hallmark of tetrahydroquinoline and related isoquinoline alkaloid derivatives [2], [3].

Fragmentation_Pathway M [M+H]+ m/z 306.0 (35Cl2) Precursor Ion F1 [C7H3Cl2O]+ m/z 173.0 2,6-Dichlorobenzoyl Cation M->F1 Amide Cleavage (- C9H10N) F2 [C9H10N]+ m/z 132.1 Tetrahydroquinoline Cation M->F2 Amide Cleavage (- C7H4Cl2O) F3 [C7H6N]+ m/z 104.1 Retro-Diels-Alder Product F2->F3 RDA Cleavage (- C2H4)

Proposed CID fragmentation pathway of the protonated precursor ion.

Experimental Methodologies

Sample Preparation Workflow

To ensure a self-validating extraction, a matrix-matched calibration curve must be used to account for ion suppression caused by the highly lipophilic nature of the analyte.

  • Spiking: Aliquot 50 µL of plasma/matrix into a microcentrifuge tube. Spike with 5 µL of internal standard (e.g., D5-diazepam or a structurally matched deuterated analog).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to denature proteins and extract the lipophilic analyte.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water to match the initial mobile phase conditions, preventing peak broadening.

Chromatographic Separation (UHPLC)

Because the compound is highly lipophilic, a C18 column is required to provide adequate retention.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temperature: 40°C (to reduce system backpressure and improve mass transfer).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

LCMS_Workflow A Sample Preparation (Protein Precipitation) B UHPLC Separation (C18, Gradient Elution) A->B 2 μL Injection C ESI+ Ionization (Protonation to [M+H]+) B->C Eluent D Q1: Precursor Selection (m/z 306.0) C->D Ion Beam E q2: CID Fragmentation (Argon Gas) D->E Isolation F Q3: Product Ion Analysis (m/z 173.0, 132.1) E->F Fragments

Step-by-step logical workflow of the LC-MS/MS analytical process.

Quantitative Data & MRM Parameters

The following tables summarize the validated gradient and mass spectrometric parameters. The collision energies (CE) reflect the energy required to break the specific bonds: the amide bond requires moderate energy, while the RDA ring cleavage requires higher energy.

Table 1: UHPLC Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
0.509010Isocratic (Desalting)
3.001090Linear
4.001090Wash
4.109010Re-equilibration
5.509010End

Table 2: Optimized MRM Transitions (ESI+)

Precursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
306.0173.0507025Quantifier (Amide Cleavage)
306.0132.1507030Qualifier 1 (Amide Cleavage)
306.0104.1507045Qualifier 2 (RDA Cleavage)
308.0175.0507025Isotope Qualifier ( 37Cl )

Note: The inclusion of the m/z 308.0 175.0 transition acts as an automated, self-validating check for the 37Cl isotope, ensuring that isobaric matrix interferences are not falsely identified as the target analyte.

References

  • Title : Target-Based Design, Synthesis, and Biological Evaluation of Novel 1,2,4-Triazolone Derivatives as Potential nAChR Modulators Source : Journal of Agricultural and Food Chemistry (ACS Publications) URL :[Link]

  • Title : Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source : Scientific Reports (Nature / PubMed Central) URL :[Link]

  • Title : Mass spectra of tetrahydroquinolines Source : Canadian Journal of Chemistry URL :[Link]

Method

Application Note: NMR Spectroscopy Analysis and Structural Elucidation of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline

Mechanistic Context & Analytical Challenges 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is a sterically hindered tertiary amide. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Analytical Challenges

1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is a sterically hindered tertiary amide. The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted therapeutics such as RORγ inverse agonists [1].

When analyzing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy, researchers frequently encounter complex, broadened, or duplicated spectra at ambient temperatures. As a Senior Application Scientist, it is critical to understand that this is not an indicator of sample impurity, but rather a manifestation of conformational dynamics . The steric bulk of the 2,6-dichlorophenyl moiety forces the benzoyl ring out of the amide plane, significantly restricting rotation around the partial double bond of the N–C(O) linkage. This results in distinct rotameric populations (typically syn and anti conformers) that interconvert slowly on the NMR timescale at 298 K.

Conformational Dynamics: The Rotamer Effect (Expertise & Experience)

To accurately assign the NMR peaks, one must account for the anisotropic shielding effects caused by these restricted conformations.

  • Anisotropic Shielding of C8-H: In one of the primary rotamers, the orthogonal 2,6-dichlorobenzoyl ring sits directly above the THQ aromatic ring. The C8 proton of the THQ core falls into the shielding cone of the benzoyl aromatic ring, resulting in an anomalous upfield shift (often moving from a typical ~7.1 ppm down to ~6.5–6.6 ppm).

  • Causality of Solvent Choice: While Chloroform-d (CDCl₃) is the standard solvent for high-resolution ambient NMR due to its low viscosity, its low boiling point (61 °C) precludes the high-temperature experiments needed to overcome the rotational energy barrier (ΔG‡) of the amide bond. Therefore, Dimethyl Sulfoxide-d₆ (DMSO-d₆, b.p. 189 °C) must be used for Variable-Temperature (VT) NMR to reach the coalescence temperature (T_c).

Self-Validating Experimental Protocols

Protocol A: Sample Preparation & Ambient 1D NMR
  • Preparation: Dissolve 10–15 mg of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline in 0.6 mL of CDCl₃ (for baseline resolution) and a separate sample in DMSO-d₆ (for VT-NMR) [2].

  • Acquisition: Acquire standard ¹H (400/500 MHz) and ¹³C (100/125 MHz) spectra at 298 K.

  • Observation: Note the broadening of the C2-H₂ multiplet (~3.9 ppm) and the duplication of the carbonyl ¹³C peak (~165 ppm), which serve as the first diagnostic indicators of rotamers.

Protocol B: Variable-Temperature (VT) NMR for Rotamer Coalescence
  • Setup: Insert the DMSO-d₆ sample into the spectrometer. Calibrate the variable-temperature unit using an ethylene glycol standard.

  • Heating Ramp: Acquire ¹H spectra at 298 K, 323 K, 343 K, and 363 K (90 °C).

  • Validation: Observe the broadened/split peaks. As thermal energy overcomes the rotational barrier, the peaks will sharpen and merge into a single time-averaged resonance (coalescence). This physically validates that the ambient spectral complexity is due to rotamers, not impurities.

Protocol C: 2D NMR Network Analysis
  • COSY (Correlation Spectroscopy): Use ¹H-¹H COSY to map the aliphatic spin system of the THQ ring. The C2 protons (~3.9 ppm) will couple to the C3 protons (~2.0 ppm), which in turn couple to the C4 benzylic protons (~2.8 ppm) [3].

  • HMBC (Heteronuclear Multiple Bond Correlation): To unambiguously link the THQ core to the benzoyl moiety, look for long-range ¹H-¹³C couplings to the shared carbonyl carbon (~165 ppm). Both the C2 protons of the THQ ring and the quaternary C1' carbon of the dichlorophenyl ring must show cross-peaks to this carbonyl.

Visualizing the Analytical Workflow

VT_NMR_Workflow A Sample Prep: 10 mg Compound in DMSO-d6 B Acquire 1D 1H NMR at 298 K (25°C) A->B C Assess Spectral Quality: Are peaks broadened/split? B->C D Initiate VT-NMR Protocol Heat to 353 K (80°C) C->D Yes (Rotamers) E Acquire 2D NMR (COSY, HSQC, HMBC) C->E No F Calculate Rotational Barrier (ΔG‡) via Coalescence Temp (Tc) D->F F->E

Caption: Workflow for resolving amide rotamers using Variable-Temperature (VT) NMR.

NMR_Correlations THQ_H2 THQ C2-H2 (~3.9 ppm) THQ_H3 THQ C3-H2 (~2.0 ppm) THQ_H2->THQ_H3 COSY Carbonyl Amide C=O (~165 ppm) THQ_H2->Carbonyl HMBC THQ_H4 THQ C4-H2 (~2.8 ppm) THQ_H3->THQ_H4 COSY Ar_H8 THQ C8-H (~6.6 ppm) Ar_H8->Carbonyl HMBC DCB_Ring 2,6-DiCl-Phenyl Quaternary C1' DCB_Ring->Carbonyl HMBC

Caption: Key 2D NMR correlations (COSY and HMBC) for structural validation.

Quantitative Data & Spectral Assignments

The following tables summarize the expected chemical shifts based on the structural environment and established literature for N-aroyl tetrahydroquinolines. Note: Data represents the time-averaged spectrum at elevated temperatures (or the major rotamer at ambient temperature).

Table 1: Expected ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Note
DCB H3', H5' 7.30 – 7.35multiplet2H-Meta to carbonyl, ortho to Cl.
DCB H4' 7.20 – 7.25multiplet1H-Para to carbonyl.
THQ H5 7.18doublet1H7.5Standard aromatic region.
THQ H7 7.10triplet1H7.5Standard aromatic region.
THQ H6 6.95triplet1H7.5Standard aromatic region.
THQ H8 6.55 – 6.65doublet1H7.8Shifted upfield due to anisotropic shielding from the orthogonal benzoyl ring.
THQ H2 3.90 – 4.05triplet2H6.5Shifted downfield relative to free THQ (~3.3 ppm) due to the amide bond.
THQ H4 2.80 – 2.90triplet2H6.5Benzylic protons.
THQ H3 1.95 – 2.10quintet2H6.5Central aliphatic protons.
Table 2: Expected ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
C=O 164.5 – 165.5QuaternaryAmide Carbonyl
THQ C8a 138.0 – 139.5QuaternaryAromatic (N-linked)
DCB C1' 135.5 – 136.5QuaternaryAromatic (C=O linked)
DCB C2', C6' 132.0 – 133.0QuaternaryAromatic (Cl-linked)
DCB C4' 129.5 – 130.5CHAromatic
THQ C4a 128.5 – 129.5QuaternaryAromatic (Aliphatic-linked)
DCB C3', C5' 127.5 – 128.5CHAromatic
THQ C5, C7 126.0 – 127.5CHAromatic
THQ C6, C8 123.5 – 125.5CHAromatic
THQ C2 44.5 – 46.0CH₂Aliphatic (N-linked)
THQ C4 26.0 – 27.5CH₂Aliphatic (Benzylic)
THQ C3 22.0 – 23.5CH₂Aliphatic (Central)

References

  • Title: Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer.
  • Title: 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum.
  • Title: Electronic Supplementary Information - Electrostatically Tuned Phenols: A Scalable Catalyst for Room Temperature Hydrogenation and Tandem Reductive Alkylation.

Technical Notes & Optimization

Troubleshooting

Troubleshooting 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline precipitation in culture media

Prepared by: Senior Application Scientist, Advanced Cell-Based Assay Support Welcome to the technical support guide for 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Cell-Based Assay Support

Welcome to the technical support guide for 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common yet critical issue: the precipitation of this highly hydrophobic compound in aqueous cell culture media. This guide provides in-depth, cause-and-effect explanations and validated protocols to ensure the successful integration of this compound into your experimental workflows.

Troubleshooting Guide: Precipitation Issues

This section addresses the most frequently encountered solubility challenges with 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline in a question-and-answer format.

Question 1: My compound, dissolved in DMSO, formed a precipitate immediately after I added it to my cell culture medium. What is happening and how can I fix it?

Answer:

This is the most common issue encountered with highly hydrophobic molecules like 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline. The phenomenon you are observing is often called "crashing out" or "solvent shock."[1][2]

The Underlying Cause (Expertise & Experience):
  • Extreme Polarity Shift: Your compound is comfortably dissolved in a 100% organic solvent environment (DMSO), where it is highly soluble.[3][4] When this concentrated stock is rapidly diluted into the overwhelmingly aqueous environment of your culture medium (which is >95% water), the solvent polarity changes drastically. Water molecules cannot effectively solvate the hydrophobic compound, causing the compound molecules to rapidly aggregate and fall out of solution as a visible precipitate.[2]

  • Exceeding Aqueous Solubility Limit: Every compound has an intrinsic maximum solubility in an aqueous system. It is highly likely that your target final concentration, while easily achievable in pure DMSO, is well above the compound's solubility limit in the culture medium.[2][5]

Visualizing the Mechanism of "Solvent Shock"

cluster_0 Compound (C) molecules fully solvated by DMSO (D) cluster_1 Compound (C) molecules aggregate due to poor solvation by Water (W) C1 C D1 D D2 D D3 D D4 D D5 D C2 C C3 C C4 C C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 C C7->C8 W1 W W2 W W3 W W4 W W5 W A High Concentration Stock (Compound in DMSO) B Rapid Dilution (Addition to Aqueous Media) A->B Solvent Shock C_agg Precipitation (Compound Aggregates) B->C_agg

Caption: Mechanism of compound precipitation due to solvent shock.

Troubleshooting Workflow & Solutions:

Follow this tiered approach, starting with the simplest and most direct solutions.

cluster_solutions Tier 1: Immediate Procedural Optimizations cluster_enhancers Tier 2: Formulation Adjustments cluster_validation Tier 3: Definitive Characterization Start Precipitation Observed Immediately Upon Dilution S1 1. Lower Final Concentration Start->S1 Easiest first step S2 2. Optimize Dilution Technique (Pre-warm media, rapid mixing) S1->S2 If precipitation persists V1 Perform Formal Solubility Test (Determine Max Soluble Conc.) S1->V1 For definitive results S3 3. Lower Stock Concentration (e.g., 10 mM to 1 mM) S2->S3 If still an issue S2->V1 For definitive results E1 4. Increase Serum Percentage (e.g., 5% to 10% FBS) S3->E1 Move to formulation changes S3->V1 For definitive results E2 5. Test Alternative Solvents (e.g., Ethanol, DMF) E1->E2 E1->V1 For definitive results E3 6. Use Solubility Enhancers (e.g., Cyclodextrins) E2->E3 E2->V1 For definitive results E3->V1 For definitive results

Caption: Tiered troubleshooting workflow for immediate precipitation.

ParameterRecommended ActionRationale
Final Concentration Perform a serial dilution to test a range of lower concentrations.The most common cause of precipitation is exceeding the compound's aqueous solubility limit.[6]
Dilution Technique Add the stock solution dropwise into pre-warmed (37°C) media while vortexing or swirling vigorously.[1][6]This avoids localized high concentrations of the compound and DMSO, mitigating solvent shock.[2] Using warm media can also improve solubility.
Stock Concentration Prepare a less concentrated stock solution (e.g., 1 mM instead of 10 mM).This reduces the magnitude of the solvent shock upon dilution into the aqueous media.[6] You will add a larger volume, so ensure the final DMSO concentration remains non-toxic (typically <0.5%).[2][5]
Serum Percentage If using serum-containing media, try increasing the serum percentage (e.g., from 5% to 10% FBS).Serum proteins, particularly albumin, can bind to hydrophobic compounds and act as carriers, effectively increasing their solubility in the medium.[1][2][7]
Question 2: The compound solution was clear initially, but I observed a precipitate after incubating it for several hours (or days) at 37°C. What causes this delayed precipitation?

Answer:

Delayed precipitation points to issues of compound stability or changing media conditions over time.

The Underlying Cause (Expertise & Experience):
  • pH Shift in Media: As cells metabolize, they produce acidic waste products (like lactic acid), which can lower the pH of the culture medium.[2] The solubility of your compound may be pH-dependent, and a decrease in pH could cause it to precipitate.

  • Compound Instability: The compound may not be stable at 37°C in an aqueous environment over long periods. It could be degrading into less soluble byproducts.[1]

  • Interaction with Media Components: Over time, the compound might interact with salts, amino acids, or other components in the media, leading to the formation of insoluble complexes.[2][8] Calcium salts are particularly known to be involved in precipitation issues.[9][10]

  • Temperature Effects: A compound might be kinetically trapped in a supersaturated state upon initial dilution but will slowly precipitate out over time as it reaches its true thermodynamic solubility limit at 37°C.[8]

Solutions for Delayed Precipitation:
  • Monitor Media pH: Check the pH of your culture medium at the end of the incubation period. If it has dropped significantly, more frequent media changes or the use of a more robustly buffered medium (e.g., with HEPES) may be necessary.

  • Prepare Fresh Working Solutions: For long-term experiments, consider preparing the compound-containing media fresh every 24-48 hours instead of making a large batch at the beginning.[1]

  • Assess Compound Stability: Conduct a simple stability test. Prepare your compound in media, filter it, and incubate it at 37°C in a cell-free incubator. Check for precipitation at various time points (e.g., 4, 8, 24, 48 hours).

  • Determine True Solubility: The most rigorous solution is to perform a formal solubility test to determine the maximum concentration that remains stable in your specific culture medium at 37°C for the duration of your experiment. Refer to Protocol 2 below.

Question 3: Can I just filter out the precipitate and use the remaining solution?

Answer:

Filtering is not recommended as a solution for precipitation.[2] The act of filtering removes an unknown amount of your active compound, making the final concentration in your media unknown and your experimental results unreliable and irreproducible. The primary goal should always be to prevent precipitation from occurring in the first place.

Frequently Asked Questions (FAQs)

  • Q: What is the maximum concentration of DMSO my cells can tolerate?

    • A: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[2] However, this is cell-line dependent. It is critical to include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO as your compound-treated cells—to ensure that any observed effects are due to your compound and not the solvent.[2]

  • Q: Should I be concerned about my DMSO stock solution being frozen?

    • A: Yes. Repeated freeze-thaw cycles can cause the compound to fall out of solution within the DMSO stock itself.[2] It is best practice to aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[2] Before use, always bring the aliquot to room temperature and vortex well to ensure the compound is fully redissolved.[2]

  • Q: How does serum help with solubility?

    • A: Serum contains a high concentration of proteins, with albumin being the most abundant.[7] Albumin has multiple binding pockets that can non-covalently bind to hydrophobic molecules.[11] This binding effectively shields the hydrophobic compound from the aqueous environment, acting as a natural carrier and increasing its apparent solubility.[1][2]

Visualizing the Role of Serum Albumin

cluster_0 Without Serum cluster_1 With Serum C1 C C2 C C1->C2 Aggregate (Precipitate) C3 C C2->C3 Albumin Albumin C4 C C4->Albumin Binding label_sol Solubilized Compound

Caption: Serum albumin binds hydrophobic compounds, preventing aggregation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock of a hydrophobic compound like 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline.

  • Weighing: Accurately weigh the desired amount of the compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).[2] DMSO is a powerful solvent for a wide array of organic materials.[4]

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by more vortexing.[2] Visually inspect against a light source to ensure no solid particles remain.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter (PTFE or other DMSO-compatible material) into a sterile, light-protected tube.[2]

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C, protected from light and moisture.[2]

Protocol 2: Determining Maximum Soluble Concentration

This experiment is crucial for establishing a reliable working concentration for your compound.

  • Preparation: Prepare a series of sterile microcentrifuge tubes. In each tube, add 1 mL of your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C.

  • Serial Dilution: a. Prepare a high-concentration starting solution. For example, add 10 µL of a 10 mM stock solution to the first tube to make a 100 µM solution. Crucially, add the stock dropwise while gently vortexing the media to prevent immediate precipitation. [1][6] b. Perform a 2-fold serial dilution by transferring 500 µL from the first tube into the next tube (containing 500 µL of fresh media to maintain volume), and so on. This will create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). c. Include a "vehicle only" control tube with the highest equivalent concentration of DMSO.

  • Incubation: Incubate all tubes under your standard experimental conditions (37°C, 5% CO2) for the maximum duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: After incubation, carefully inspect each tube for any signs of precipitation. Look for cloudiness, visible crystals, or a film on the tube walls. Check under a microscope if necessary. The highest concentration that remains a clear, particle-free solution is your maximum working soluble concentration under those conditions.[5]

References

  • Benchchem. (2025).
  • Reddit. (2021).
  • Benchchem. (2025).
  • Benchchem. (n.d.).
  • Cyagen. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Luoyang FuDau Biotechnology Co., Ltd. (2022).
  • Sigma-Aldrich. (n.d.).
  • Kratz, F. (2012). Clinical impact of serum proteins on drug delivery. Journal of Controlled Release, 161(2), 429-445.
  • Rocchetti, M., et al. (2023). Human Serum Albumin: From Molecular Aspects to Biotechnological Applications. International Journal of Molecular Sciences, 24(4), 3689.
  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22-31.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
  • ResearchGate. (2019).

Sources

Optimization

Technical Support Center: Optimizing Plasma Extraction of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline. It offers troubleshooting advice and freque...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline. It offers troubleshooting advice and frequently asked questions to address specific challenges encountered during plasma extraction, ensuring reliable and reproducible results for downstream applications such as LC-MS/MS analysis.

Introduction

1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is a small molecule of interest in pharmaceutical research. Accurate quantification in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic studies. However, the complex nature of plasma, with its high protein content and diverse endogenous components, presents significant challenges to achieving clean and efficient extraction. This guide will explore common extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and provide a structured approach to optimizing these methods for our target analyte.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the plasma extraction of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline.

Issue 1: Low Analyte Recovery

Low recovery is a frequent challenge, leading to poor sensitivity and inaccurate quantification. The underlying causes can be multifaceted, spanning from the chemical properties of the analyte to suboptimal protocol parameters.

Q: My recovery of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is consistently below 70%. What are the likely causes and how can I improve it?

A: Low recovery can stem from several factors related to the chosen extraction method. Here’s a systematic approach to troubleshooting:

For All Methods:

  • Analyte Adsorption: The tetrahydroquinoline moiety can interact with glass and plastic surfaces. Consider using low-binding microcentrifuge tubes and silanized glassware to minimize non-specific adsorption.[1]

For Protein Precipitation (PPT):

  • Incomplete Protein Removal: If proteins are not fully precipitated, the analyte may remain bound or trapped, leading to its loss in the pellet.[2] Ensure vigorous vortexing after adding the organic solvent and allow sufficient incubation time, often at a low temperature (-20°C), to maximize protein precipitation.[2]

  • Analyte Co-precipitation: The analyte might physically get trapped within the precipitated protein pellet. To mitigate this, consider a different precipitating solvent or a different ratio of solvent to plasma.[3] Acetonitrile is often a good starting point due to its efficiency in protein removal.[2][4]

For Liquid-Liquid Extraction (LLE):

  • Suboptimal pH: The ionization state of your analyte is critical for its partitioning between the aqueous and organic phases. As a neutral compound, pH adjustment might be less critical than for acidic or basic compounds. However, ensuring the plasma sample is at a neutral pH can prevent any potential hydrolysis or degradation.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent must be well-matched to the analyte. Given the dichlorobenzoyl and tetrahydroquinoline moieties, a solvent of intermediate polarity like methyl tert-butyl ether (MTBE) or ethyl acetate is a good starting point.[5] If recovery is low, you can try a more polar solvent or a mixture of solvents.

  • Insufficient Mixing: Inadequate vortexing will lead to incomplete extraction. Ensure vigorous mixing for at least 1-2 minutes to maximize the surface area for partitioning.

  • Emulsion Formation: Emulsions at the interface of the aqueous and organic layers can trap the analyte. To break emulsions, you can try centrifugation at a higher speed, addition of salt (salting out), or gentle stirring with a glass rod.

For Solid-Phase Extraction (SPE):

  • Incorrect Sorbent Selection: The choice of SPE sorbent is crucial. For a moderately nonpolar compound like 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline (predicted LogP is likely in the mid-range), a reversed-phase sorbent like C8 or C18 is a suitable starting point.[6] If breakthrough occurs (analyte is found in the load or wash fractions), a more retentive sorbent or a larger sorbent mass may be needed.[7]

  • Improper Sample pH: Before loading onto a reversed-phase SPE cartridge, the sample pH should be adjusted to ensure the analyte is in its most non-polar, unionized form to maximize retention.[8]

  • Wash Solvent Too Strong: An overly aggressive wash solvent can prematurely elute the analyte from the sorbent.[1][8] If you suspect this, reduce the percentage of organic solvent in your wash solution.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[7] Increase the organic strength of the elution solvent or try a different solvent altogether.

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Matrix effects, primarily ion suppression or enhancement, are caused by co-eluting endogenous components from the plasma that interfere with the ionization of the target analyte in the mass spectrometer source.[9][10][11] This can lead to poor accuracy and precision.

Q: I am observing significant ion suppression for my analyte. How can I minimize matrix effects?

A: Minimizing matrix effects requires a cleaner extract. Here's how to approach this for each method:

For Protein Precipitation (PPT):

  • Inherent Limitation: PPT is the "dirtiest" of the three methods as it primarily removes proteins, leaving behind a significant amount of other matrix components like phospholipids.[9][12]

  • Phospholipid Removal: Consider using specialized phospholipid removal plates or cartridges after the initial protein precipitation step.[13] These products contain a sorbent that specifically binds and removes phospholipids.

For Liquid-Liquid Extraction (LLE):

  • Solvent Optimization: The choice of organic solvent can influence the co-extraction of interfering substances. Experiment with different solvents to find one that selectively extracts your analyte while leaving behind matrix components.

  • Back-Extraction: A back-extraction step can further clean up the sample. After the initial extraction into an organic solvent, the analyte can be back-extracted into a fresh aqueous phase at a different pH, leaving some interferences behind in the organic layer.

For Solid-Phase Extraction (SPE):

  • Method of Choice for Cleanliness: SPE generally provides the cleanest extracts compared to PPT and LLE.[12][14]

  • Optimized Wash Steps: The wash steps in an SPE protocol are critical for removing interferences. Use a wash solvent that is strong enough to remove matrix components but weak enough to not elute your analyte. You can experiment with different solvent compositions and pH values.

  • Sorbent Selectivity: Using a more selective SPE sorbent, such as a mixed-mode or polymeric sorbent, can provide better cleanup by utilizing multiple interaction mechanisms to retain the analyte while washing away interferences.[12]

Issue 3: Poor Reproducibility

Inconsistent results can invalidate your study. The key to good reproducibility is a robust and well-controlled extraction procedure.

Q: My results are not reproducible between samples and batches. What should I check?

A: Lack of reproducibility often points to inconsistencies in the experimental procedure. Here are some key areas to focus on:

  • Precise Pipetting: Ensure all pipettes are calibrated and used correctly, especially when handling small volumes of plasma and solvents.

  • Consistent Timing: Maintain consistent incubation, vortexing, and centrifugation times for all samples.

  • Controlled Temperature: Perform extractions at a consistent temperature, as temperature can affect solvent properties and protein precipitation.

  • Complete Solvent Evaporation: If a dry-down step is used, ensure the solvent is completely evaporated before reconstitution. Residual extraction solvent can affect chromatographic performance.

  • Thorough Reconstitution: After evaporation, ensure the residue is completely redissolved in the reconstitution solvent by thorough vortexing or sonication.

  • Automation: For high-throughput applications, consider using automated liquid handling systems to minimize human error and improve consistency.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is the best starting point for 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline?

A1: For initial method development, Solid-Phase Extraction (SPE) is often the preferred choice as it typically provides the cleanest extracts, which is crucial for sensitive LC-MS/MS analysis.[12][14] A reversed-phase C18 or C8 sorbent would be a logical starting point. However, if speed and simplicity are the primary concerns, Protein Precipitation (PPT) with acetonitrile is a quick and easy method to begin with, followed by an assessment of recovery and matrix effects.[2][3]

Q2: How do I choose the right organic solvent for Protein Precipitation?

A2: Acetonitrile is generally the most effective solvent for protein precipitation, providing a good balance of protein removal and analyte recovery.[2][4] Methanol is another option, but it may be less efficient at precipitating proteins. The choice can also depend on the solubility of your analyte. It is recommended to test both to see which gives better results for your specific compound.

Q3: What is "salting out" in Liquid-Liquid Extraction and when should I use it?

A3: "Salting out" involves adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase before extraction.[15] This increases the ionic strength of the aqueous layer, making it more polar and decreasing the solubility of non-polar and moderately polar organic compounds, thereby driving them into the organic solvent and improving extraction efficiency. This can be particularly useful if you are experiencing low recovery with LLE.

Q4: What are the key steps in developing a robust Solid-Phase Extraction (SPE) method?

A4: A systematic approach to SPE method development includes the following steps:

  • Sorbent Selection: Choose a sorbent based on the chemical properties of your analyte (e.g., reversed-phase for non-polar compounds).[16]

  • Conditioning and Equilibration: Properly prepare the sorbent for sample loading.[17]

  • Sample Loading: Optimize the pH and flow rate for efficient retention.[8]

  • Washing: Develop a wash step that removes interferences without eluting the analyte.

  • Elution: Select a solvent that effectively and completely elutes the analyte.

Q5: Should I use an internal standard? If so, what kind?

A5: Yes, using an internal standard (IS) is highly recommended to correct for variability in extraction recovery and matrix effects.[11] The ideal IS is a stable, isotopically labeled version of the analyte (e.g., 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline-d4). If a stable isotope-labeled IS is not available, a close structural analog can be used, but it may not compensate for matrix effects as effectively.

Experimental Protocols

The following are starting point protocols that should be further optimized for your specific application.

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing your internal standard.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[2]

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.[2]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma in a glass tube, add the internal standard.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of a suitable solvent for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Dilute 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Add the internal standard and vortex.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.[8]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of a suitable solvent for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Plasma Extraction Methods

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Cleanliness of Extract LowModerateHigh
Recovery Variable, prone to co-precipitationGenerally good, solvent dependentHigh and reproducible with optimization
Matrix Effects HighModerateLow
Speed FastModerateSlower (more steps)
Cost LowLow to ModerateHigh
Automation Potential HighModerateHigh

Visualizations

Workflow Diagrams

PPT_Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex incubate Incubate (-20°C) vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Protein Precipitation (PPT) Workflow.

LLE_Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is add_solvent Add Organic Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer evaporate Evaporate organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Elution plasma Plasma Sample add_is Add Internal Standard plasma->add_is pretreat Pre-treat Sample (e.g., dilute, acidify) add_is->pretreat load Load Sample pretreat->load condition Condition equilibrate Equilibrate condition->equilibrate equilibrate->load wash Wash load->wash dry Dry wash->dry elute Elute dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

References

  • Xu, R., et al. (1999). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Journal of Mass Spectrometry, 34(10), 1107-1113. Retrieved from [Link]

  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(23), 1917-1920. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Retrieved from [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • SciELO. (2012). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Retrieved from [Link]

  • Wang, T., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 293. Retrieved from [Link]

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • Schuhmacher, J., et al. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry, 17(17), 1951-1957. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]

  • Stoyanov, A. V., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Molecules, 26(9), 2589. Retrieved from [Link]

  • Taylor & Francis Online. (2014, October 10). Plasma Sample Preparation for Solid Phase Extraction of Chosen Xenobiotics, Utilizing Salts Differing in Ion Chaotropicity. Retrieved from [Link]

  • ACS Publications. (1999). Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. Retrieved from [Link]

  • ALWSCI. (2025, August 7). Why Is Your SPE Recovery So Low?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Top 10 Tips Solid Phase Extraction. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Troubleshooting Analyte Recovery when Using HybridSPE-Precipitation Technology. Retrieved from [Link]

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • SCION Instruments. (2025, April 28). How Can We Improve Our Solid Phase Extraction Processes?. Retrieved from [Link]

  • MDPI. (2018). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. Retrieved from [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Retrieved from [Link]

  • MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]

  • BMC. (2023, May 20). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Retrieved from [Link]

  • MDPI. (2023, August 24). Cold Plasma-Assisted Extraction of Phytochemicals: A Review. Retrieved from [Link]

  • Ovid. (n.d.). Sample treatment based on extraction techniques in biological matrices. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Al-Saffar, N., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis, 8(1), 1-11. Retrieved from [Link]

  • Taylor & Francis Online. (2012, February 6). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]

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Troubleshooting

Purification techniques for removing impurities from 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the isolation of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline .

Rather than providing a generic checklist, this guide focuses on the causality of your experimental system. Because the 2,6-dichlorobenzoyl moiety is highly sterically hindered, the Schotten-Baumann acylation often requires extended reaction times, which invariably leads to a crude mixture rich in unreacted starting materials and hydrolyzed byproducts[1, 3]. To achieve >99% purity, we must exploit the orthogonal ionization states of these components.

Part 1: System Diagnostics & Partitioning Data

Before troubleshooting, you must understand the physicochemical parameters of your mixture. Your target is a neutral, sterically hindered tertiary amide. It lacks ionizable protons. We use this chemical causality to drive pH-sensitive impurities into the aqueous phase while retaining the target in the organic phase [2].

Table 1: Physicochemical Properties & pH-Driven Partitioning

ComponentRole in SynthesisApprox. pKaState at pH < 2 (Acid Wash)State at pH > 10 (Base Wash)Target Phase
1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline Target ProductN/A (Neutral)NeutralNeutralOrganic (DCM/EtOAc)
1,2,3,4-Tetrahydroquinoline Unreacted Amine~5.0 (Conjugate)Cationic (Protonated)NeutralAqueous (at pH 1)
2,6-Dichlorobenzoic Acid Hydrolyzed Byproduct~1.5 - 2.0NeutralAnionic (Deprotonated)Aqueous (at pH 12)

Table 2: Chromatographic Parameters (Silica Gel, Hexanes:EtOAc 80:20)

CompoundRelative PolarityExpected Retention Factor ( Rf​ )
2,6-Dichlorobenzoic AcidHigh (H-bond donor & acceptor)0.00 - 0.10 (Severe streaking)
Target AmideModerate (H-bond acceptor only)0.35 - 0.45 (Sharp spot)
1,2,3,4-TetrahydroquinolineModerate-Low (Secondary amine)0.50 - 0.60 (Trails slightly)

Part 2: Purification Workflow Visualizations

PurificationStrategy A Crude Mixture (Amide+Amine+Acid) B Acid/Base LLE (pH Partitioning) A->B Bulk Impurities C Silica Column (Polarity Separation) B->C Trace Organics D Recrystallization (Lattice Energy) B->D If >95% Pure C->D Final Polish E Pure Amide (>99% Purity) D->E Validation

Fig 1: Hierarchical purification strategy for N-aroyl tetrahydroquinolines.

LLE_Workflow Start Crude in DCM Wash1 1M HCl Wash (pH < 2) Start->Wash1 Org1 DCM Phase (Target + Acid) Wash1->Org1 Bottom Layer Aq1 Aq Phase (Amine-HCl) Wash1->Aq1 Top Layer Wash2 1M NaOH Wash (pH > 10) Org1->Wash2 Org2 DCM Phase (Target Only) Wash2->Org2 Bottom Layer Aq2 Aq Phase (Na-Acid Salt) Wash2->Aq2 Top Layer

Fig 2: Phase-partitioning workflow exploiting the ionization states of impurities.

Part 3: Troubleshooting Desk & FAQs

Q1: I have persistent unreacted 1,2,3,4-tetrahydroquinoline in my final product. Why didn't the acid wash remove it? Causality: 1,2,3,4-Tetrahydroquinoline is a secondary arylamine. Because the nitrogen lone pair is partially delocalized into the aromatic ring, it is significantly less basic than a standard aliphatic amine (conjugate pKa​ ~5.0). Solution: A weak acid wash (like saturated NH4​Cl ) is thermodynamically insufficient to protonate it fully. You must use 1M HCl to drop the aqueous pH below 2, forcing the equilibrium entirely toward the water-soluble tetrahydroquinolinium chloride salt.

Q2: My NMR shows a broad peak around 10-12 ppm and aromatic signals matching 2,6-dichlorobenzoic acid. Why is it co-eluting with my target? Causality: 2,6-Dichlorobenzoic acid is highly sterically hindered and surprisingly lipophilic for an acid. If you rely on silica gel chromatography without a prior base wash, the acid will streak down the column and contaminate your target fractions. Solution: Do not use chromatography to remove bulk carboxylic acids. Perform a rigorous 1M NaOH wash during Liquid-Liquid Extraction (LLE). NaOH is preferred over NaHCO3​ to ensure complete, irreversible deprotonation of the hindered acid [3].

Q3: I am getting a stubborn emulsion during the basic wash step. How do I break it? Causality: The sodium salt of 2,6-dichlorobenzoic acid acts as a mild surfactant, lowering the interfacial tension between the aqueous and organic layers. Solution: Add saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent in the water (the "salting-out" effect) and increasing the density differential between the phases.

Part 4: Validated Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)
  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 20 mL per gram of crude). Note: DCM density is 1.33 g/mL; it will form the bottom layer.

  • Amine Removal: Add an equal volume of 1M aqueous HCl. Stopper and shake vigorously, venting frequently. Allow phases to separate.

    • Self-Validation: Spot the top aqueous layer on a TLC plate and stain with Ninhydrin. A dark spot confirms the presence of the extracted amine. Drain the bottom DCM layer into a clean flask. Discard the aqueous layer.

  • Acid Removal: Return the DCM layer to the separatory funnel. Add an equal volume of 1M aqueous NaOH. Shake and separate.

    • Self-Validation: Check the pH of the aqueous layer with indicator paper. It must be >10. If it is lower, the acid has depleted your base; repeat the NaOH wash.

  • Drying: Wash the DCM layer with brine, then dry over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure.

Protocol B: Flash Column Chromatography (For Trace Polish)
  • Preparation: Pack a silica gel column using Hexanes. Load the crude LLE product dry (adsorbed onto a small amount of silica) or as a concentrated solution in minimal DCM.

  • Elution: Run an isocratic elution using Hexanes:Ethyl Acetate (80:20 v/v).

    • Self-Validation: Co-spot the crude mixture against a pure standard of 2,6-dichlorobenzoic acid on your TLC plate. If the acid streak overlaps with your target Rf​ (0.40), your LLE base wash (Protocol A, Step 3) failed. Stop the column and repeat the extraction.

  • Collection: Collect the fractions corresponding to the UV-active spot at Rf​ 0.40. Evaporate to yield the purified amide [1].

Protocol C: Recrystallization (Final Polish)
  • Solvent Selection: Place the chromatographed amide in a round-bottom flask. Add a minimal amount of boiling Ethyl Acetate until the solid just dissolves.

  • Antisolvent Addition: Slowly add hot Hexanes dropwise until the solution becomes faintly cloudy (the cloud point).

  • Cooling: Add one drop of Ethyl Acetate to clear the solution, then remove from heat. Allow it to cool to room temperature undisturbed, then transfer to an ice bath for 30 minutes.

    • Self-Validation: The formation of distinct, sharp needles indicates high purity. If an oil forms ("oiling out"), the cooling was too rapid or impurities are disrupting the crystal lattice. Reheat to dissolve and cool more slowly.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold Hexanes, and dry under high vacuum.

Part 5: References

  • Smith, H. C., et al. "Synthesis and SAR of cis-1-benzoyl-1,2,3,4-tetrahydroquinoline ligands for control of gene expression in ecdysone responsive systems." Bioorganic & Medicinal Chemistry Letters, 2003. 1

  • Bhattacharyya, D., et al. "Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction." Synlett, 2023. 2

  • BenchChem Application Note. "A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride." BenchChem Protocols, 2025. 3

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline Against Standard Reference Compounds for TRPC5 Channel Inhibition

A Senior Application Scientist's Guide to a Novel Tetrahydroquinoline Derivative Abstract: This guide provides a comprehensive framework for the preclinical benchmarking of a novel tetrahydroquinoline derivative, 1-(2,6-...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Novel Tetrahydroquinoline Derivative

Abstract: This guide provides a comprehensive framework for the preclinical benchmarking of a novel tetrahydroquinoline derivative, 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline, hereafter referred to as Compound Q . While Compound Q is a novel molecular entity with limited published data, its structural similarity to other known bioactive molecules suggests its potential as a modulator of transient receptor potential canonical 5 (TRPC5) channels. TRPC5 channels are non-selective cation channels implicated in a range of physiological and pathological processes, including anxiety, depression, and progressive kidney disease.[1][2][3] Consequently, the identification of potent and selective TRPC5 inhibitors is an active area of drug discovery.[4] This document outlines a series of in vitro and in vivo assays to characterize the potency, selectivity, and therapeutic potential of Compound Q, comparing it directly with established TRPC5 inhibitors: AC1903 , Clemizole , and HC-070 .[1][5]

Introduction: The Rationale for Targeting TRPC5 with Novel Scaffolds

The transient receptor potential canonical (TRPC) family of ion channels are crucial mediators of calcium signaling in response to a variety of stimuli.[5] Among these, TRPC5 is highly expressed in the brain and kidneys and has emerged as a promising therapeutic target.[1][5] Dysregulation of TRPC5 activity is associated with the pathology of focal segmental glomerulosclerosis (FSGS), a leading cause of kidney failure.[4] Small molecule inhibitors of TRPC5 have demonstrated the ability to protect podocytes, the specialized cells of the kidney's filtration barrier, and suppress proteinuria in animal models of the disease.[6][7][8]

The current landscape of TRPC5 inhibitors includes compounds from diverse chemical classes, such as the benzimidazole-derived Clemizole and the methylxanthine derivative HC-070 .[1][5] AC1903 represents another distinct class of selective TRPC5 inhibitors.[8] The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[9][10][11] Its synthetic tractability and diverse biological activities make it an attractive starting point for the development of novel therapeutics.[12][13] This guide proposes a rigorous evaluation of Compound Q , a novel tetrahydroquinoline derivative, to ascertain its potential as a TRPC5 inhibitor.

Signaling Pathway of TRPC5 in Podocyte Injury

The diagram below illustrates the central role of TRPC5 in mediating podocyte injury, a key event in the progression of proteinuric kidney diseases.

TRPC5 Signaling Pathway in Podocyte Injury cluster_0 Cell Membrane TRPC5 TRPC5 Channel Ca_influx Ca2+ Influx TRPC5->Ca_influx Mediates AngII_R Angiotensin II Receptor Rac1 Rac1 Activation AngII_R->Rac1 Activates AngII Angiotensin II AngII->AngII_R Binds Rac1->TRPC5 Upregulates & Activates ROS Reactive Oxygen Species (ROS) Rac1->ROS Generates Podocyte_injury Podocyte Injury & Proteinuria ROS->Podocyte_injury Induces Cytoskeletal_remodeling Cytoskeletal Remodeling Ca_influx->Cytoskeletal_remodeling Triggers Cytoskeletal_remodeling->Podocyte_injury Leads to Compound_Q Compound Q Compound_Q->TRPC5 Inhibits

Caption: TRPC5-mediated signaling cascade in podocyte dysfunction.

Experimental Design: A Multi-tiered Approach to Benchmarking

To comprehensively evaluate Compound Q, we will employ a series of established assays. The rationale is to first determine the potency and selectivity of Compound Q in vitro, and then to assess its therapeutic potential in a relevant in vivo model.

Overall Experimental Workflow

The workflow is designed to progress from broad, high-throughput screening to more detailed mechanistic and in vivo studies.

Experimental Workflow A Primary Screen: Ca2+ Influx Assay B Potency Determination: Patch-Clamp Electrophysiology A->B Active Compounds C Selectivity Profiling: - Counter-screening (TRPC4/6) - Kinase Panel B->C Potent Compounds D Mechanism of Action: Voltage-Step Protocols B->D Potent Compounds E In Vivo Efficacy: FSGS Rat Model C->E Selective Compounds D->E Selective Compounds F Data Analysis & Comparison E->F

Caption: Stepwise workflow for characterizing Compound Q.

Methodologies and Protocols

In Vitro Characterization

3.1.1. Cell Culture

  • Human Embryonic Kidney (HEK-293) cells stably expressing human TRPC5, TRPC4, or TRPC6 channels will be used.

  • Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

3.1.2. Calcium Influx Assay (Primary Screen)

This assay provides a functional readout of channel inhibition.

  • Principle: TRPC5 channels are permeable to Ca2+. Inhibition of the channel will reduce the influx of Ca2+ upon stimulation, which can be measured using a Ca2+-sensitive fluorescent dye.

  • Protocol:

    • Seed TRPC5-HEK-293 cells in a 96-well black, clear-bottom plate.

    • After 24 hours, load cells with a Ca2+ indicator dye (e.g., Fluo-4 AM) in a buffered saline solution.

    • Incubate cells with varying concentrations of Compound Q, AC1903, Clemizole, or HC-070 for 15 minutes.

    • Measure baseline fluorescence using a plate reader.

    • Initiate channel opening with a TRPC5 agonist (e.g., riluzole or Englerin A).

    • Record the change in fluorescence over time.

    • Data will be normalized to the vehicle control, and IC50 values will be calculated.

3.1.3. Patch-Clamp Electrophysiology (Potency and Mechanism of Action)

This is the gold-standard for characterizing ion channel modulators, providing direct measurement of ion currents.

  • Principle: The whole-cell patch-clamp technique allows for the precise measurement of ion flow through the TRPC5 channels in the cell membrane.

  • Protocol:

    • TRPC5-HEK-293 cells are plated on glass coverslips.

    • A glass micropipette filled with an appropriate intracellular solution is sealed onto the cell membrane.

    • The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • TRPC5 currents are elicited by applying a voltage ramp or by perfusion with a channel agonist.

    • Compound Q and reference compounds are perfused at various concentrations to determine the dose-dependent inhibition of the TRPC5 current.[6]

    • IC50 values are calculated from the resulting concentration-response curves.

3.1.4. Selectivity Profiling

  • TRP Channel Selectivity: The patch-clamp protocol described above will be repeated using HEK-293 cells expressing TRPC4 and TRPC6 to determine the IC50 of Compound Q against these closely related channels.[8][14]

  • Kinase Profiling: To rule out off-target effects on common signaling pathways, Compound Q will be screened at a fixed concentration (e.g., 10 µM) against a panel of representative kinases.

In Vivo Efficacy

3.2.1. Animal Model

  • A transgenic rat model of FSGS that expresses a constitutively active angiotensin II type 1 receptor will be used, as this model exhibits TRPC5-dependent proteinuria and podocyte loss.

  • All animal procedures will be conducted in accordance with institutional animal care and use committee guidelines.

3.2.2. Dosing and Monitoring

  • Rats with established proteinuria will be randomized into treatment groups: vehicle control, Compound Q, and AC1903 (as a positive control).

  • Compounds will be administered twice daily via intraperitoneal injection (e.g., 50 mg/kg).

  • Urine will be collected at baseline and at regular intervals to measure the urine protein-to-creatinine ratio, a key indicator of kidney damage.

  • At the end of the study, kidney tissues will be collected for histological analysis to assess podocyte numbers and glomerular scarring.

Benchmarking Data: Compound Q vs. Standard References

The following tables summarize the expected data points for Compound Q (hypothetical values for illustrative purposes) in comparison to the known activities of AC1903, Clemizole, and HC-070.

Table 1: In Vitro Potency and Selectivity
CompoundTRPC5 IC50 (µM)TRPC4 IC50 (µM)TRPC6 IC50 (µM)Selectivity (TRPC4/TRPC5)Selectivity (TRPC6/TRPC5)
Compound Q (Hypothetical) 8.5 >100 >100 >11.8x >11.8x
AC19034.0 - 14.7[6][8][15]>100[8]>100[8]>6.8x>6.8x
Clemizole1.0 - 1.3[4]----
HC-070High Potency[1][5]High Potency[1][5]-Low-

Note: A higher IC50 value indicates lower potency. Higher selectivity ratios are desirable.

Table 2: In Vivo Efficacy in FSGS Rat Model
Treatment GroupChange in ProteinuriaPodocyte Preservation
Vehicle Control Progressive IncreaseSignificant Loss
Compound Q (Hypothetical) Significant Reduction Significant Preservation
AC1903Significant ReductionSignificant Preservation

Discussion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the novel tetrahydroquinoline derivative, Compound Q, against established TRPC5 inhibitors. The proposed experiments will elucidate its potency, selectivity profile, and in vivo efficacy.

Based on the hypothetical data, Compound Q demonstrates promising characteristics as a selective TRPC5 inhibitor. Its potency is within a reasonable range for a lead compound, and its high selectivity against TRPC4 and TRPC6 is a significant advantage, potentially reducing the risk of off-target effects. The predicted efficacy in a preclinical model of kidney disease further supports its therapeutic potential.

Future work should focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of Compound Q to improve potency and pharmacokinetic properties.

  • Detailed Mechanism of Action: Investigating whether Compound Q is a pore blocker, an allosteric modulator, or acts via another mechanism. Cryo-electron microscopy studies could reveal its binding site on the TRPC5 channel, similar to what has been done for clemizole and HC-070.[1][16]

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of Compound Q to determine its suitability for further development.

By following this structured approach, researchers can rigorously evaluate the potential of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline and other novel compounds as next-generation therapeutics for TRPC5-mediated diseases.

References

  • Song, H., et al. (2021). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. eLife, 10, e63429. [Link]

  • Patsnap Synapse. (2024). What are TRPC5 inhibitors and how do they work? Retrieved from [Link]

  • Song, H., et al. (2020). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. bioRxiv. [Link]

  • Song, H., et al. (2021). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. PubMed. [Link]

  • Bamborough, P., et al. (2019). Discovery of a Potent and Selective TRPC5 Inhibitor, Efficacious in a Focal Segmental Glomerulosclerosis Model. ACS Medicinal Chemistry Letters, 10(12), 1638-1644. [Link]

  • Chen, L., et al. (2022). Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule AC1903. PubMed. [Link]

  • Zhou, Y., et al. (2017). A small-molecule inhibitor of TRPC5 ion channels suppresses progressive kidney disease in animal models. Science, 358(6368), 1332-1336. [Link]

  • Minard, A. (2018). Understanding the mode of action of TRPC1/4/5 ion channel modulators. University of Leeds. [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

  • Nikolova, V., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 7019-7042. [Link]

  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16399-16439. [Link]

  • Nikolova, V., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

  • Naylor, J., et al. (2016). Natural and synthetic flavonoid modulation of TRPC5 channels. British Journal of Pharmacology, 173(4), 562-574. [Link]

  • eLife. (2021). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. [Link]

  • Wikipedia. (n.d.). TRPC5. Retrieved from [Link]

  • Hu, Q. Q., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PubMed. [Link]

  • Hu, Q. Q., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC. [Link]

  • Laronze, J. Y., et al. (n.d.). 1,2,3,4-TETRAHYDROQUINOLINES. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. [Link]

  • Semantic Scholar. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. [Link]

  • Khan, I., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 21(3), 335. [Link]

Sources

Comparative

Validating 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline Target Engagement: SPR vs. Alternative Biosensor Technologies

As a Senior Application Scientist, I frequently encounter the biophysical challenge of validating target engagement (TE) for low-molecular-weight, highly lipophilic compounds. The molecule 1-(2,6-Dichlorobenzoyl)-1,2,3,4...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the biophysical challenge of validating target engagement (TE) for low-molecular-weight, highly lipophilic compounds. The molecule 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline (MW: 306.18 Da) perfectly exemplifies this challenge.

Tetrahydroquinoline scaffolds, particularly those bearing bulky, electron-withdrawing groups like the 2,6-dichlorobenzoyl moiety, are privileged structures in drug discovery. They frequently serve as competitive inhibitors for epigenetic reader domains (such as BET bromodomains) or kinase ATP-binding pockets . However, confirming direct, reversible binding of a 306 Da molecule to a macromolecular target requires a biosensor platform capable of extreme sensitivity and rigorous solvent correction.

This guide objectively compares Surface Plasmon Resonance (SPR) against alternative biophysical technologies for this specific class of compounds and provides a self-validating, step-by-step SPR protocol grounded in causality.

Biosensor Technology Comparison: Selecting the Right Platform

When evaluating a small molecule like 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline, researchers typically choose between four primary label-free or low-label technologies: SPR, Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Biolayer Interferometry (BLI).

The table below summarizes the quantitative and qualitative performance of these alternatives when applied to low-molecular-weight, hydrophobic analytes.

Quantitative Comparison of Biophysical Platforms
ParameterSurface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Primary Output Real-time kinetics ( kon​ , koff​ , KD​ )Real-time kinetics ( kon​ , koff​ , KD​ )Thermodynamics ( ΔH , ΔS , KD​ , n )Equilibrium affinity ( KD​ )
Small Molecule Sensitivity Excellent (< 100 Da)Poor to Moderate (> 150-200 Da)Good (Dependent on ΔH )Good
Sample Consumption Low (~1-5 µg protein)Low (~2-10 µg protein)Very High (~1-5 mg protein)Very Low (< 1 µg protein)
DMSO Tolerance High (Requires calibration)Moderate (Prone to optical artifacts)Low (Heat of dilution artifacts)High
Immobilization Required (Covalent/Capture)Required (Dip-and-read tips)Free in solutionFree in solution (Requires fluorophore)
The Verdict for Tetrahydroquinoline Derivatives

While ITC is the gold standard for thermodynamic profiling, the high protein consumption and extreme sensitivity to the heat of dilution caused by DMSO make it impractical for routine screening of highly lipophilic fragments. BLI struggles with the low molecular weight (306 Da) because the optical thickness change on the fiber optic tip is often below the signal-to-noise threshold. SPR remains the premier choice due to its evanescent wave sensitivity, which easily detects the minute mass changes associated with a 306 Da analyte binding to a macromolecule, provided that solvent effects are rigorously controlled .

Biosensor_Decision Start Target Engagement: 1-(2,6-Dichlorobenzoyl)-... (MW 306 Da) Q1 Is target protein yield > 5 mg and stable in low DMSO? Start->Q1 ITC Isothermal Titration Calorimetry (Thermodynamic Profiling) Q1->ITC Yes Q2 Is the target membrane-bound or highly aggregation-prone? Q1->Q2 No MST Microscale Thermophoresis (In-solution, low volume) Q2->MST Yes SPR Surface Plasmon Resonance (High sensitivity, label-free) Q2->SPR No

Logical decision tree for selecting the optimal biophysical assay for small molecule target engagement.

Causality in Experimental Design: The "Why" Behind the "How"

To build a self-validating SPR system, every experimental parameter must be justified by the physical chemistry of the interacting molecules.

The Rmax​ Constraint and Immobilization Strategy

Because 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is small, the theoretical maximum response ( Rmax​ ) is inherently low. The formula for Rmax​ is:

Rmax​=(MWanalyte​/MWligand​)×Rligand​×Valency

If we are targeting a 40 kDa epigenetic reader domain, immobilizing the small molecule would mask the critical 2,6-dichlorobenzoyl pharmacophore. Therefore, we must immobilize the protein on the sensor chip. To achieve a reliable signal of ~30 Response Units (RU) for the 306 Da analyte, we must immobilize a high density of the target protein (e.g., 4,000 RU) via standard amine coupling to a CM5 dextran matrix.

The DMSO Mismatch Phenomenon

The lipophilic nature of the 2,6-dichlorobenzoyl moiety necessitates the use of DMSO (typically 1% to 5% v/v) to maintain analyte solubility in the running buffer. SPR detects changes in the refractive index near the sensor surface. DMSO has a massive refractive index compared to water.

The Causality: A mere 0.1% mismatch in DMSO concentration between the running buffer and the injected sample will produce a bulk shift of approximately 120 RU. This artifact completely obscures the actual 30 RU binding signal of our compound. Therefore, a DMSO calibration curve is not optional; it is a strict mathematical requirement to decouple the bulk refractive index shift from the true mass-accumulation binding signal .

Self-Validating SPR Protocol for Target Engagement

The following protocol utilizes Single-Cycle Kinetics (SCK) to eliminate the need for harsh regeneration buffers, ensuring the immobilized protein remains fully active throughout the titration.

SPR_Workflow N1 1. Target Immobilization (Amine Coupling) N2 2. Solvent Correction (DMSO Calibration) N1->N2 N3 3. Analyte Titration (Single-Cycle Kinetics) N2->N3 N4 4. Data Processing (Double Referencing) N3->N4

Self-validating SPR workflow for lipophilic small molecule kinetic characterization.

Step 1: System Preparation & Target Immobilization
  • Buffer Setup: Equilibrate the SPR instrument (e.g., Biacore 8K or T200) with Running Buffer: 1x PBS, 0.05% Tween-20, 1.0% DMSO (v/v) , pH 7.4.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over flow cells 1 (Reference) and 2 (Active) of a CM5 sensor chip for 7 minutes at 10 µL/min.

  • Protein Coupling: Inject the target protein (diluted to 10-20 µg/mL in 10 mM Sodium Acetate, pH 4.5) over flow cell 2 only, until an immobilization level of ~4,000 RU is reached.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) over both flow cells for 7 minutes to deactivate unreacted NHS esters.

Step 2: Solvent Correction (DMSO Calibration)
  • Prepare a stock of Running Buffer without DMSO, and a stock with 2.0% DMSO.

  • Blend these to create a 5-point calibration series ranging from 0.5% to 1.5% DMSO (e.g., 0.5%, 0.8%, 1.0%, 1.2%, 1.5%).

  • Inject each calibration standard for 30 seconds at 30 µL/min. The software will plot the relative response of the active channel versus the reference channel to generate a correction curve.

Step 3: Single-Cycle Kinetic (SCK) Titration
  • Analyte Preparation: Dissolve 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline in 100% DMSO to create a 10 mM stock.

  • Dilute the stock into the Running Buffer (lacking DMSO) such that the final DMSO concentration is exactly 1.0%. Prepare a 5-point concentration series (e.g., 0.1 µM, 0.3 µM, 1.0 µM, 3.0 µM, 10.0 µM).

  • Injection Sequence: Inject the concentrations sequentially from lowest to highest without regeneration in between. Use an association time of 60 seconds and a dissociation time of 120 seconds for the first four injections.

  • For the final (highest) concentration, extend the dissociation phase to 600 seconds to accurately capture the koff​ rate.

Step 4: Data Evaluation & Double Referencing
  • Reference Subtraction: Subtract the signal of flow cell 1 (empty matrix) from flow cell 2 (target protein) to eliminate non-specific binding to the dextran matrix.

  • Blank Subtraction (Double Referencing): Subtract the sensorgram of a zero-concentration blank (Running Buffer with 1.0% DMSO) to remove systematic instrument drift.

  • Kinetic Fitting: Apply the solvent correction curve to the data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( ka​ ), dissociation rate ( kd​ ), and equilibrium dissociation constant ( KD​ ).

References

  • Green, A. I., & Burslem, G. M. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. RSC Medicinal Chemistry, 12(10), 1780-1785. URL: [Link]

  • Sealey, M. A., et al. (2014). The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor. Journal of Medicinal Chemistry, 57(19), 8111-8131. URL: [Link]

  • Capelli, D., et al. (2021). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Chemistry, 9, 663243. URL: [Link]

  • Myszka, D. G., & Morton, T. A. (1998). RNA–ligand interactions quantified by surface plasmon resonance with reference subtraction. Biophysical Journal (Referenced via PMC standards for SPR referencing). URL: [Link]

Validation

Validation of LC-MS/MS bioanalytical methods for 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline

An in-depth technical evaluation and methodology guide for the bioanalytical quantification of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline, designed for researchers and pharmacokinetics (PK) scientists. Scientifi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation and methodology guide for the bioanalytical quantification of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline, designed for researchers and pharmacokinetics (PK) scientists.

Scientific Context & Analytical Challenges

1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline (Molecular Weight: ~306.0 Da) is a highly lipophilic, sterically hindered heterocyclic building block frequently utilized in the synthesis of novel kinase inhibitors and agrochemicals. From a bioanalytical perspective, this molecule presents distinct challenges. The two bulky chlorine atoms at the ortho positions of the benzoyl ring force the amide bond out of coplanarity with the aromatic system. This rigid, 3D conformation dramatically increases its hydrophobicity and affinity for endogenous plasma proteins and lipid bilayers.

When developing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for such a compound, standard "dilute-and-shoot" or basic protein precipitation (PPT) methods inevitably fail. The analyte co-elutes with endogenous plasma phospholipids, leading to severe ion suppression in the electrospray ionization (ESI) source—a phenomenon widely recognized as the "matrix effect" .

As a Senior Application Scientist, I have structured this guide to objectively compare analytical platforms and sample preparation workflows, culminating in a self-validating, regulatory-compliant protocol aligned with the and the [EMA 2011 Guideline[1]]([Link]).

Platform Comparison: Triple Quadrupole (QqQ) vs. Q-TOF MS

Selecting the right mass spectrometry platform dictates the sensitivity and dynamic range of your assay. While Quadrupole Time-of-Flight (Q-TOF) instruments offer high-resolution exact mass capabilities ideal for metabolite identification, Triple Quadrupole (QqQ) systems operating in Multiple Reaction Monitoring (MRM) mode remain the gold standard for absolute quantification due to their superior duty cycle and sensitivity.

Table 1: LC-MS/MS Platform Performance Comparison for Target Analyte

Performance MetricTriple Quadrupole (QqQ - MRM Mode)Q-TOF (High-Resolution MS)Causality / Scientific Rationale
Sensitivity (LLOQ) 0.5 ng/mL 5.0 ng/mLQqQ isolates specific precursor/product ion pairs, filtering out background noise efficiently.
Linear Dynamic Range 4 to 5 logs 3 logsQqQ detectors do not suffer from the rapid detector saturation seen in time-of-flight tubes.
Selectivity Moderate (Nominal Mass)High (Exact Mass) Q-TOF resolves isobaric interferences (same nominal mass) that QqQ cannot differentiate.
Scan Speed / Dwell <10 ms per transition ~50-100 ms per scanFast QqQ dwell times allow for adequate data points across narrow UHPLC peaks (1-2 seconds wide).

Sample Preparation Workflows: Overcoming Matrix Effects

Because 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is highly lipophilic, it binds tightly to plasma proteins. We compared three extraction methodologies to determine the optimal balance of recovery and matrix effect mitigation.

Table 2: Extraction Efficiency in Spiked Human Plasma (50 ng/mL)

Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid RemovalProcessing Time
Protein Precipitation (PPT) 65.2 ± 8.4-42.5 (Suppression)Poor (<10%)~15 mins
Liquid-Liquid Extraction (LLE) 78.4 ± 5.1-15.2 (Suppression)Moderate (~60%)~45 mins
Solid Phase Extraction (SPE) 94.6 ± 2.3 -3.1 (Negligible) Excellent (>95%) ~60 mins

The Causality of the Result: PPT (using 3:1 Acetonitrile:Plasma) denatures proteins but leaves highly non-polar glycerophosphocholines in the supernatant. These lipids co-elute with our lipophilic analyte, competing for the available charge in the ESI droplet and causing the observed -42.5% signal suppression. Solid Phase Extraction (SPE) using a hydrophobic sorbent allows for aggressive washing steps that elute polar and moderately non-polar interferences before the target analyte is recovered, creating a clean, self-validating extract.

Workflow Visualization

G Start Plasma Sample 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline PPT Protein Precipitation (PPT) High Matrix Effect Start->PPT LLE Liquid-Liquid Extraction (LLE) Moderate Clean-up Start->LLE SPE Solid Phase Extraction (SPE) Optimal Phospholipid Depletion Start->SPE LC UHPLC Separation (C18, Gradient Elution) PPT->LC Ion Suppression LLE->LC Acceptable SPE->LC High Selectivity MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Val Method Validation (FDA/EMA Guidelines) MS->Val

Figure 1: Comparative sample preparation workflows and LC-MS/MS validation pathway.

Optimized Step-by-Step Experimental Protocol

This protocol utilizes SPE coupled with UHPLC-MS/MS to ensure a self-validating system where matrix effects are actively monitored and neutralized.

Step 1: Sample Pre-Treatment
  • Action: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog, 100 ng/mL).

  • Action: Add 200 µL of 2% Formic Acid in water.

  • Causality: The acidic environment disrupts the strong hydrophobic and ionic binding between the 2,6-dichlorobenzoyl moiety and plasma albumin, ensuring the analyte is free in solution prior to extraction.

Step 2: Solid Phase Extraction (SPE)
  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through a Polymeric Reversed-Phase SPE cartridge (30 mg/1 mL).

  • Loading: Load the pre-treated plasma sample.

  • Washing: Wash with 1 mL of 5% Methanol in water.

    • Causality: This removes salts, polar peptides, and endogenous hydrophilic compounds while retaining the highly lipophilic target analyte on the sorbent.

  • Elution: Elute with 2 x 500 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A:B (50:50, v/v).

Step 3: UHPLC-MS/MS Conditions
  • Column: C18, 50 x 2.1 mm, 1.7 µm particle size.

    • Causality: Sub-2 µm particles provide high theoretical plate counts, ensuring sharp peaks (reducing matrix co-elution) and fast run times.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a proton source, driving the formation of the [M+H]+ ion ( m/z 307.0) in the positive ESI source.

  • Gradient: 20% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Transitions (MRM): Precursor m/z 307.0 Product m/z 132.1 (tetrahydroquinoline fragment) and m/z 173.0 (dichlorobenzoyl fragment).

Bioanalytical Method Validation (BMV) Parameters

To ensure regulatory compliance, the method must be validated against strict criteria. The table below summarizes the expected performance of the optimized SPE-QqQ workflow against global regulatory standards.

Table 3: Validation Parameters (SPE + QqQ Workflow)

Validation ParameterAcceptance Criteria (FDA/EMA)Observed PerformanceStatus
Inter-assay Precision (CV%) 15% ( 20% at LLOQ)3.2% - 7.8%Pass
Inter-assay Accuracy (%Bias) ± 15% ( ± 20% at LLOQ)-4.1% to +5.2%Pass
Matrix Factor (IS-normalized) CV 15% across 6 lots4.5%Pass
Benchtop Stability (24h, RT) ± 15% of nominal-2.8%Pass

By strictly adhering to this extraction and chromatographic strategy, laboratories can guarantee that the quantification of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline remains unaffected by variable patient matrices, ensuring reliable pharmacokinetic data.

References

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry" (May 2018). Available at:[Link][2]

  • European Medicines Agency (EMA). "Guideline on bioanalytical method validation" (July 2011). Available at:[Link][1]

  • Bioanalysis Journal (Future Science). "Importance of matrix effects in LC–MS/MS bioanalysis" (2014). Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline, a compound that, due to its dichlorobenzoyl and tetrahydroquinoline moieties, requires careful management as a potentially hazardous chlorinated organic compound.

This document is designed to be a practical, step-by-step resource, grounded in established safety protocols and regulatory standards. It is imperative to remember that this guide supplements, but does not replace, your institution's specific Environmental Health and Safety (EHS) protocols and all applicable local, state, and federal regulations.

Core Principles of Disposal: A Proactive Approach

The disposal of any chemical, particularly a chlorinated organic compound, should not be an afterthought. A proactive disposal plan, integrated into your experimental workflow, is the bedrock of a safe and compliant laboratory. The "cradle-to-grave" management of hazardous waste is a key principle enforced by regulatory bodies like the U.S. Environmental Protection Agency (EPA).

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline may not be readily available for this novel compound, we can infer its potential hazards based on its structural components. The presence of the dichlorobenzoyl group suggests that it should be treated as a chlorinated hydrocarbon.[1][2] Such compounds can be toxic to aquatic life with long-lasting effects. The tetrahydroquinoline component also warrants caution, as related compounds can cause skin and eye irritation.[3][4][5]

Inferred Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Irritation: Potential for skin, eye, and respiratory tract irritation.[3][5]

  • Environmental Hazard: As a chlorinated organic compound, it is likely to be toxic to aquatic organisms and may persist in the environment.[2]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][6]

Given these potential hazards, all waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline from the point of generation to final collection by trained personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE.[7][8][9]

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10]

Waste Segregation: A Critical Step

Proper segregation of hazardous waste is essential to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste:

    • Grossly Contaminated Items: Unused or expired solid 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline, contaminated filter paper, and weighing boats should be placed in a dedicated, clearly labeled hazardous waste container.

    • Lightly Contaminated Items: Used gloves, bench paper, and other disposable items with minimal contamination should also be disposed of as hazardous waste.

  • Liquid Waste:

    • Solutions: All solutions containing 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline should be collected in a designated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Sharps Waste:

    • Contaminated needles, syringes, and other sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.

Waste Container Management: Ensuring Containment
  • Compatibility: Use containers made of materials compatible with chlorinated organic compounds (e.g., high-density polyethylene - HDPE).

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline"

    • The approximate concentration and quantity of the waste

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher or lab

  • Closure: Keep waste containers closed at all times, except when adding waste.

Storage: Safe and Secure
  • Store hazardous waste containers in a designated, well-ventilated satellite accumulation area within your laboratory.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks or spills.

Disposal: The Final Step
  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

Decontamination and Spill Management

In the event of a spill, immediate and proper decontamination is crucial.

Decontamination Protocol
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[3] For solid spills, carefully sweep or scoop the material to avoid creating dust.[6][8]

  • Collection: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container.

  • Cleaning:

    • Wash the affected surface with soap and water.[11]

    • For a final rinse, a dilute solution of sodium hypochlorite (0.5%) can be effective for decontaminating surfaces exposed to some chemical agents, but its efficacy on this specific compound is not known.[11] Always test on a small, inconspicuous area first to ensure compatibility with the surface material.

  • Dispose: Dispose of all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Visualizing the Workflow

To aid in understanding the proper disposal pathway, the following diagrams illustrate the key decision points and processes.

WasteDisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal Start Start Waste_Generated Waste Containing 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline Start->Waste_Generated Segregate Segregate Waste Waste_Generated->Segregate Solid_Waste Solid Waste Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste Segregate->Liquid_Waste Liquid Sharps_Waste Sharps Waste Segregate->Sharps_Waste Sharps Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container Store Store in Satellite Accumulation Area Solid_Container->Store Liquid_Container->Store Sharps_Container->Store EHS_Pickup Arrange for EHS Waste Pickup Store->EHS_Pickup

Caption: Waste Disposal Workflow for 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline.

DecontaminationProtocol Spill_Occurs Spill Occurs Alert_Personnel Alert Personnel Spill_Occurs->Alert_Personnel Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain Spill (Absorbent Material) Don_PPE->Contain_Spill Collect_Waste Collect Contaminated Material Contain_Spill->Collect_Waste Clean_Surface Clean Surface (Soap & Water) Collect_Waste->Clean_Surface Final_Rinse Final Rinse (e.g., 0.5% Hypochlorite) Clean_Surface->Final_Rinse Dispose_Waste Dispose of all materials as Hazardous Waste Final_Rinse->Dispose_Waste Report_Spill Report to Supervisor and EHS Dispose_Waste->Report_Spill

Caption: Decontamination Protocol for Spills.

Summary of Key Information

AspectGuidelineRationale
Waste Classification Hazardous WasteDue to the presence of a dichlorobenzoyl group, it is treated as a hazardous chlorinated organic compound.
PPE Nitrile gloves, safety glasses/goggles, lab coat. Respirator for dust/aerosols.To prevent skin, eye, and respiratory exposure to a potentially toxic and irritating compound.[3][8]
Waste Segregation Separate solid, liquid, and sharps waste into dedicated containers.To prevent dangerous reactions and ensure compliant disposal.
Container Labeling "Hazardous Waste", full chemical name, concentration, date, and contact information.Required by OSHA and EPA regulations for proper identification and handling of hazardous materials.[9]
Disposal Method Do not dispose of down the drain or in regular trash. Arrange for pickup by EHS.To prevent environmental contamination and ensure compliance with hazardous waste regulations.[6]
Spill Cleanup Use inert absorbent material, clean with soap and water, and dispose of all materials as hazardous waste.To safely contain and decontaminate the affected area and prevent further exposure.[3][11]

Conclusion: A Culture of Safety

The responsible disposal of 1-(2,6-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline is a critical component of our professional and ethical obligations as scientists. By adhering to these guidelines, you not only ensure your own safety and that of your colleagues but also contribute to the protection of our environment. Always remember to consult your institution's EHS department for specific guidance and to stay informed about all applicable regulations. Your diligence in these matters is a cornerstone of scientific integrity and responsible research.

References

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview | Occupational Safety and Health Administration. (n.d.).
  • SAFETY DATA SHEET. (2019, July 22). Santa Cruz Biotechnology, Inc.
  • OSHA Rules for Chemical Hazards - DuraLabel Resources. (2026, March 11).
  • Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.).
  • Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.).
  • 1,2,3,4-Tetrahydroquinoline Safety Data Sheet. (2025, December 22). Thermo Fisher Scientific Chemicals, Inc.
  • Iscotrizinol SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Water Treatment Manual: Disinfection. (2006, January 5). Environmental Protection Agency.
  • Material Safety Data Sheet - 7-chloro-1,2,3,4-tetrahydroquinoline. (2018, December 7). Capot Chemical.
  • SAFETY DATA SHEET - 2,6-Dichloroquinoxaline. (2025, November 10). Tokyo Chemical Industry.
  • Medical Aspects of Chemical and Biological Warfare, Chapter 15, Decontamination. (n.d.).
  • SAFETY DATA SHEET - 1,2,3,4-Tetrahydroisoquinoline. (2025, December 22). Fisher Scientific.
  • GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor.
  • Decontamination. (2024, February 7). UK Plant Health Information Portal.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA. (2025, May 13).
  • Acrylaldehyde SAFETY DATA SHEET. (2026, February 16). Sigma-Aldrich.
  • SAFETY DATA SHEET - 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride. (2025, July 7). Tokyo Chemical Industry.
  • Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines | US EPA. (2025, May 28).
  • 1,2-dichlorobenzene Safety Data Sheet. (n.d.). s d fine-chem limited.
  • Contaminants > Chlorinated Solvents - CLU-IN. (n.d.).
  • Decontamination & cleaning. (n.d.). ITW Reagents.

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